Edaglitazone
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAXAFNSRADSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870240 | |
| Record name | Edaglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213411-83-7, 892128-35-7, 892128-36-8 | |
| Record name | Edaglitazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213411837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edaglitazone, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edaglitazone, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edaglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06519 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Edaglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDAGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GKF7V499B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EDAGLITAZONE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59LQZ96XUU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EDAGLITAZONE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6GWW0LZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Edaglitazone: A Technical Guide to the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanism of action of edaglitazone, a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a member of the thiazolidinedione (TZD) class of compounds, this compound's primary therapeutic effects are centered on improving insulin sensitivity.[1][2]
Primary Molecular Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
This compound exerts its effects by acting as a high-affinity synthetic ligand for PPARγ, a ligand-inducible transcription factor and a member of the nuclear receptor superfamily.[1][3][4] PPARγ is a master regulator of adipocyte differentiation, fatty acid storage, and glucose metabolism. It is found predominantly in adipose tissue, but also in the colon, macrophages, and other cell types. There are two primary isoforms, PPAR-γ1, which is widely distributed, and PPAR-γ2, found mostly in adipose tissue.
The core mechanism involves two distinct pathways: transactivation and transrepression .
Genomic Mechanism: Transactivation
The primary antidiabetic effects of this compound are mediated through the classical genomic pathway known as transactivation. This process can be summarized in the following steps:
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Ligand Binding: this compound enters the cell and binds to the Ligand Binding Domain (LBD) of PPARγ located in the nucleus.
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Conformational Change & Heterodimerization: This binding induces a conformational change in the PPARγ receptor, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).
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PPRE Binding: The activated PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) located in the promoter regions of target genes.
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Gene Transcription: Upon binding to PPREs, the complex recruits co-activator proteins (e.g., CREB-binding protein), which initiates the transcription of a network of genes involved in glucose and lipid metabolism.
This transactivation pathway leads to an increase in the storage of fatty acids in adipocytes, which in turn decreases the levels of circulating free fatty acids. As a result, other cells become more reliant on glucose oxidation for energy, thereby improving overall insulin sensitivity.
Caption: this compound PPARγ Transactivation Pathway.
Anti-Inflammatory Mechanism: Transrepression
In addition to activating gene expression, this compound-bound PPARγ can also repress the expression of pro-inflammatory genes. This mechanism, known as transrepression, is independent of DNA binding.
The activated PPARγ receptor interferes with other signaling pathways by antagonizing pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By binding to or sequestering co-activator proteins required by these factors, PPARγ effectively reduces the transcription of their target genes, which include various interleukins and tumor necrosis factors (TNF-α).
Caption: this compound PPARγ Transrepression Mechanism.
Quantitative Activity Profile
This compound is characterized as a potent and highly selective PPARγ agonist. Its selectivity is a key feature, as activation of other PPAR isoforms like PPARα is associated with different metabolic effects. The half-maximal effective concentration (EC50) values from cofactor recruitment assays quantify this activity.
| Compound | Target Receptor | EC50 (nM) | Selectivity (α vs γ) |
| This compound | PPARγ | 35.6 | ~30-fold for γ |
| PPARα | 1053 | ||
| Troglitazone | Human PPARγ | 555 | - |
| Murine PPARγ | 780 |
Key Downstream Gene and Protein Alterations
The activation of PPARγ by this compound directly alters the transcription of numerous genes, leading to the observed therapeutic effects.
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Lipid Metabolism: Upregulates genes for lipoprotein lipase, fatty acid transporter protein, and fatty acyl-CoA synthase, which promotes the uptake and storage of fatty acids into adipocytes. This reduces circulating free fatty acids, thereby alleviating the lipotoxicity that contributes to insulin resistance in muscle and liver.
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Glucose Metabolism: Increases the expression of the GLUT4 glucose transporter, enhancing glucose uptake into muscle and fat cells.
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Adipokine Secretion: Modifies the secretion of hormones from adipocytes.
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Increases Adiponectin: Adiponectin is an insulin-sensitizing hormone.
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Decreases Leptin and TNF-α: Both are linked to inflammation and insulin resistance.
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Note on Experimental Methodologies
The data and mechanisms described herein are derived from a variety of preclinical experimental models. Detailed, step-by-step experimental protocols are typically found within the supplementary materials of primary research publications and are beyond the scope of this guide. However, the key methodologies underpinning these findings include:
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Cofactor Recruitment Assays: Used to determine the potency (EC50) of this compound by measuring its ability to promote the interaction between PPARγ and its co-activators in vitro.
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Gene Expression Analysis: Techniques such as quantitative real-time PCR (qPCR) and RNA sequencing are used in cell cultures (e.g., human adipocytes) and animal models to identify which gene transcripts are altered following treatment with the compound.
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Molecular Docking and Simulation: Computational studies are used to model the interaction between this compound and the PPARγ ligand-binding pocket, helping to explain its high binding affinity.
Conclusion
The core mechanism of action of this compound is its function as a potent and selective agonist for the nuclear receptor PPARγ. Through a primary genomic pathway of transactivation, it modulates the expression of a suite of genes critical to lipid and glucose homeostasis, leading to a significant improvement in insulin sensitivity. A secondary, DNA-binding-independent transrepression mechanism contributes anti-inflammatory effects. The high selectivity of this compound for PPARγ over other isoforms like PPARα is a defining characteristic of its pharmacological profile.
References
Edaglitazone: A Deep Dive into its Potent PPARγ Agonist Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Edaglitazone is a member of the thiazolidinedione (TZD) class of compounds, recognized for its potent and selective agonist activity on the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). As a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity, PPARγ is a critical therapeutic target for metabolic disorders, particularly type 2 diabetes. This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its PPARγ agonist activity. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development efforts.
Quantitative Data Presentation
| Parameter | Receptor | Value | Assay Type |
| EC50 | Human PPARγ | 35.6 nM | Cofactor Recruitment Assay |
| EC50 | Human PPARα | 1053 nM | Cofactor Recruitment Assay |
Table 1: this compound Potency and Selectivity. This table highlights the potent activation of PPARγ by this compound and its significant selectivity over PPARα.
| Compound | Relative Binding Strength to PPARγ | Supporting Evidence |
| This compound | Stronger than Ciglitazone | Computational studies indicate that the bulkier and longer tail of this compound allows for additional hydrophobic interactions within the PPARγ binding site, contributing to its stronger binding affinity compared to ciglitazone[1]. |
Table 2: Comparative Binding Affinity of this compound. This table provides a qualitative comparison of this compound's binding affinity to another TZD, ciglitazone.
Core Signaling Pathway
This compound exerts its therapeutic effects by binding to and activating PPARγ, a nuclear receptor that functions as a ligand-activated transcription factor. The activation of PPARγ initiates a cascade of molecular events that lead to the regulation of target gene expression.
References
Edaglitazone: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edaglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. As a member of the thiazolidinedione (TZD) class of drugs, this compound was investigated for its potential as an anti-diabetic agent. This technical guide provides a comprehensive overview of the available scientific and technical information regarding the discovery, synthesis, and mechanism of action of this compound.
While this compound has been a subject of preclinical research, it is important to note that extensive clinical trial data is not publicly available, suggesting its development may not have progressed to later stages. This guide, therefore, focuses on the foundational scientific knowledge that has been established.
Discovery and Lead Optimization
Information regarding the specific discovery and lead optimization process for this compound is limited in publicly accessible literature. However, the development of TZD-class compounds generally followed a path of identifying a core molecular scaffold with affinity for PPARγ and then modifying its side chains to enhance potency, selectivity, and pharmacokinetic properties.
The discovery of the TZD class, including pioneering molecules like ciglitazone, initiated a wave of research into novel PPARγ agonists. The general approach involved high-throughput screening of compound libraries to identify initial "hits" that could activate PPARγ. These hits then underwent a process of lead optimization, where medicinal chemists would systematically alter the chemical structure to improve efficacy and reduce potential off-target effects. For this compound, this process would have likely focused on maximizing its affinity and activation of PPARγ while minimizing activity at other PPAR isoforms, such as PPARα, to reduce the risk of certain side effects.
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the public domain. However, based on the general synthesis of 5-substituted-2,4-thiazolidinediones, a plausible synthetic route can be outlined. The core of this synthesis involves the Knoevenagel condensation of an aldehyde with 2,4-thiazolidinedione.
A likely multi-step synthesis for this compound, chemically named 5-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione, would involve the following key transformations:
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Synthesis of the benzothiophene core: This would likely begin with a substituted thiophene derivative that undergoes cyclization to form the benzothiophene ring system.
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Introduction of the ethoxy-oxazole side chain: The phenolic hydroxyl group on the benzothiophene core would be alkylated with a suitable 2-(5-methyl-2-phenyl-4-oxazolyl)ethyl halide or tosylate.
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Formation of the aldehyde: The 7-position of the benzothiophene ring would be functionalized to introduce a formyl group, likely through a Vilsmeier-Haack or similar formylation reaction.
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Knoevenagel condensation: The resulting aldehyde would then be condensed with 2,4-thiazolidinedione in the presence of a base catalyst to form the benzylidene intermediate.
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Reduction of the exocyclic double bond: The final step would be the reduction of the carbon-carbon double bond of the benzylidene intermediate to yield this compound.
Below is a conceptual workflow for the synthesis of this compound.
Mechanism of Action: PPARγ Agonism
This compound exerts its pharmacological effects primarily through the activation of PPARγ. PPARγ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARγ by this compound leads to a cascade of downstream effects that ultimately improve insulin sensitivity and regulate lipid metabolism. Key target genes of PPARγ include those involved in:
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Adipocyte differentiation and lipid storage: PPARγ is a master regulator of adipogenesis. Its activation promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids, thereby reducing their circulating levels.
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Glucose uptake: PPARγ activation increases the expression of glucose transporters, particularly GLUT4, in adipose tissue and skeletal muscle, leading to enhanced glucose uptake from the bloodstream.
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Insulin signaling: By modulating the expression of various signaling molecules, PPARγ activation can improve the cellular response to insulin.
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Anti-inflammatory effects: PPARγ has been shown to have anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines.
The signaling pathway initiated by this compound binding to PPARγ is depicted below.
Experimental Protocols
PPARγ Cofactor Recruitment Assay
This assay is used to determine the ability of a compound to promote the interaction between PPARγ and its coactivators.
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Reagents: Purified recombinant PPARγ ligand-binding domain (LBD), a labeled coactivator peptide (e.g., from SRC-1 or PGC-1α), and the test compound (this compound).
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Procedure:
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The PPARγ LBD is incubated with the test compound at various concentrations in an appropriate buffer.
-
The labeled coactivator peptide is then added to the mixture.
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The degree of interaction between the PPARγ LBD and the coactivator peptide is measured using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or AlphaScreen.
-
-
Data Analysis: The data is plotted as a dose-response curve, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.
Quantitative Data
The publicly available quantitative data for this compound is primarily from in vitro studies. No comprehensive in vivo or clinical trial data has been identified in the public domain.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value (nM) | Reference |
| EC50 (Cofactor Recruitment) | PPARγ | 35.6 | |
| EC50 (Cofactor Recruitment) | PPARα | 1053 |
Note: The selectivity of this compound for PPARγ over PPARα is approximately 30-fold based on these EC50 values.
Table 2: Preclinical Efficacy of this compound (Animal Models)
| Animal Model | Parameter | Effect | Reference |
| Obese Rats | Insulin Sensitivity | Enhanced | |
| Lean Rats | Insulin Sensitivity | No significant effect |
Note: Specific quantitative data on the degree of insulin sensitivity enhancement (e.g., changes in glucose infusion rate during a euglycemic clamp) are not publicly available.
Table 3: Clinical Trial Data for this compound
| Phase | Number of Participants | Key Endpoints | Results | Reference |
| N/A | N/A | N/A | No publicly available data |
Disclaimer: The absence of publicly available clinical trial data suggests that this compound may not have progressed through extensive clinical development.
Conclusion
This compound is a potent and selective PPARγ agonist that demonstrated promise in preclinical in vitro and limited in vivo studies as an insulin-sensitizing agent. Its mechanism of action is well-understood within the context of the TZD class of drugs, involving the transcriptional regulation of genes critical for glucose and lipid homeostasis. While a specific, detailed synthesis protocol is not publicly available, its synthesis would likely follow established methodologies for this class of compounds. The lack of extensive public data from later-stage preclinical and clinical development suggests that its journey towards becoming a marketed therapeutic was likely discontinued. Nevertheless, the study of this compound and similar molecules has contributed significantly to the understanding of PPARγ as a therapeutic target for metabolic diseases. Further research into selective PPARγ modulators continues to be an active area of drug discovery, aiming to harness the therapeutic benefits while minimizing the side effects associated with earlier generations of TZDs.
Edaglitazone: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edaglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. As a member of the thiazolidinedione (TZD) class of drugs, this compound has been investigated for its potential as an antidiabetic agent. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Chemical and Physicochemical Properties
This compound is a complex organic molecule with the chemical formula C24H20N2O4S2.[1] Its structure features a thiazolidinedione head group, which is characteristic of the glitazone class of drugs.
| Identifier | Value |
| IUPAC Name | 5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione |
| CAS Number | 213411-83-7 |
| Molecular Formula | C24H20N2O4S2 |
| Molecular Weight | 464.56 g/mol |
| SMILES | CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5 |
| InChI Key | HAAXAFNSRADSMK-UHFFFAOYSA-N |
Physicochemical Data
| Property | Value |
| Melting Point | Not experimentally determined in the reviewed literature. |
| pKa | Not experimentally determined in the reviewed literature. |
| logP | Not experimentally determined in the reviewed literature. |
| Solubility | Soluble in DMSO.[1] |
Mechanism of Action: PPARγ Agonism
This compound exerts its therapeutic effects by acting as a potent and selective agonist for PPARγ. It shows significantly higher affinity for PPARγ compared to PPARα, with reported EC50 values of 35.6 nM for PPARγ and 1053 nM for PPARα in cofactor recruitment assays.[1]
Signaling Pathway
Upon binding to this compound, the PPARγ receptor undergoes a conformational change, leading to the dissociation of corepressor molecules and the recruitment of coactivator proteins. This activated complex then forms a heterodimer with the retinoid X receptor (RXR). The PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.
The co-crystal structure of this compound bound to the PPARγ ligand-binding domain (LBD) reveals that it occupies the canonical orthosteric binding pocket. The thiazolidinedione headgroup forms hydrogen bonds with key residues in the AF-2 pocket and helix 12, stabilizing the active conformation of the LBD. The bulkier benzo[b]thiophene moiety of this compound induces conformational changes, including the shifting of helix 3, helix 6, and the loop between helices 6 and 7, to accommodate its size.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are crucial for reproducible research. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro PPARγ Activation Assay
This protocol describes a cell-based reporter assay to determine the potency of this compound in activating PPARγ.
Methodology
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Cell Culture: Mammalian cells (e.g., HEK293T or CHO) are co-transfected with two plasmids: one expressing a fusion protein of the PPARγ ligand-binding domain (LBD) and the Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).
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Compound Treatment: Transfected cells are seeded in 96-well plates and treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO).
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Incubation: Cells are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.
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Luciferase Assay: A luciferase assay reagent is added to the cells, and the resulting luminescence is measured using a luminometer.
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Data Analysis: The luminescence signal is normalized to a control, and the EC50 value is calculated from the dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol outlines a standard OGTT in a rodent model of diabetes to assess the in vivo efficacy of this compound.
Methodology
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Animal Model: Use a relevant animal model of type 2 diabetes, such as db/db mice or Zucker diabetic fatty (ZDF) rats.
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Acclimatization and Dosing: Acclimate the animals and administer this compound or a vehicle control orally for a specified period (e.g., 14 days).
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Fasting: Fast the animals overnight (approximately 16 hours) before the test.
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Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose levels.
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Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) orally by gavage.
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Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
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Glucose Measurement: Measure blood glucose concentrations using a glucometer.
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Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Quantitative Data Summary
| Parameter | Value | Assay Type |
| EC50 (PPARγ) | 35.6 nM | Cofactor Recruitment Assay |
| EC50 (PPARα) | 1053 nM | Cofactor Recruitment Assay |
| Ki (PPARγ) | Not experimentally determined in the reviewed literature. | - |
| IC50 (PPARγ) | Not experimentally determined in the reviewed literature. | - |
Conclusion
This compound is a well-characterized, potent, and selective PPARγ agonist. Its detailed mechanism of action, involving specific interactions within the PPARγ ligand-binding domain, provides a solid foundation for its potential therapeutic applications in metabolic diseases. The experimental protocols outlined in this guide offer standardized methods for further investigation of its pharmacological properties. Further studies to determine its complete physicochemical profile and binding kinetics would be beneficial for a comprehensive understanding of this compound.
References
Edaglitazone biological activity in vitro
An In-Depth Technical Guide to the In Vitro Biological Activity of Edaglitazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as R 483 and BM 131258) is a member of the thiazolidinedione (TZD) class of compounds, recognized for its potent and selective agonist activity at the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily that play critical roles in regulating lipid metabolism, inflammation, and insulin sensitivity.[1][3] this compound's high affinity for PPARγ makes it a valuable tool for studying the physiological and pathophysiological processes modulated by this receptor. This document provides a comprehensive overview of the in vitro biological activity of this compound, detailing its molecular interactions, cellular effects, and the experimental protocols used for its characterization.
Core Mechanism: PPARγ Agonism
The primary molecular mechanism of this compound is its direct binding to and activation of PPARγ. This interaction initiates a cascade of transcriptional events. Upon ligand binding, PPARγ undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression. The functional outcomes of this activation are cell-type dependent but are centrally involved in adipogenesis, lipid storage, and insulin sensitization.
Quantitative Binding and Activation Data
This compound demonstrates high potency and selectivity for PPARγ over other PPAR isoforms, such as PPARα. This selectivity is crucial for its specific biological effects and is quantified by its half-maximal effective concentration (EC50).
| Parameter | Receptor | Value (nM) | Assay Type |
| EC50 | Human PPARγ | 35.6 | Cofactor Recruitment |
| EC50 | Human PPARα | 1053 | Cofactor Recruitment |
| Table 1: In Vitro Potency of this compound on Human PPAR Isoforms. Data sourced from Tocris Bioscience and MedchemExpress. |
PPARγ Signaling Pathway
The activation of PPARγ by this compound initiates a well-defined signaling cascade leading to the regulation of target gene expression.
Caption: this compound binds to PPARγ, causing corepressor release and heterodimerization with RXR.
Key In Vitro Biological Activities
Induction of Adipocyte Differentiation
As a potent PPARγ agonist, this compound is highly effective at inducing the differentiation of preadipocytes into mature, lipid-accumulating adipocytes. This is a hallmark activity of the TZD class and is commonly studied using the 3T3-L1 murine preadipocyte cell line. The differentiation process involves a programmed series of gene expression changes, leading to the adoption of the adipocyte phenotype, characterized by the accumulation of intracellular lipid droplets.
Anti-Inflammatory Effects
PPARγ activation has well-documented anti-inflammatory properties. In vitro studies using cell types such as macrophages and endothelial cells have shown that PPARγ agonists can suppress the expression of pro-inflammatory genes. This is often achieved through the transrepression of key inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB), thereby reducing the production of inflammatory cytokines like TNF-α and various interleukins.
Anti-platelet Activity
Beyond its metabolic and anti-inflammatory roles, this compound has been shown to possess antiplatelet activity in vitro. It inhibits collagen-induced platelet aggregation, an effect attributed to its ability to increase intraplatelet levels of cyclic AMP (cAMP).
Experimental Protocols
PPARγ Reporter Gene Transactivation Assay
This assay quantitatively measures the ability of a compound to activate PPARγ, resulting in the expression of a reporter gene (e.g., luciferase).
Methodology:
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Cell Culture: Culture a suitable cell line (e.g., HEK293T, COS-1) in appropriate growth medium.
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Transient Transfection: Co-transfect the cells with three plasmids:
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An expression vector for a fusion protein containing the yeast GAL4 DNA-binding domain (DBD) and the human PPARγ ligand-binding domain (LBD).
-
A reporter plasmid containing multiple copies of the GAL4 Upstream Activation Sequence (UAS) driving the expression of the firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency and cell viability.
-
-
Cell Plating: After transfection (e.g., 24 hours), plate the cells into 96-well plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or a vehicle control) and incubate for 18-24 hours.
-
Cell Lysis and Signal Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for a PPARγ reporter gene transactivation assay.
3T3-L1 Adipocyte Differentiation Assay
This cell-based assay is the standard for assessing the adipogenic potential of PPARγ agonists.
Methodology:
-
Cell Culture: Culture 3T3-L1 preadipocytes in a basal medium (BM) consisting of high-glucose DMEM supplemented with 10% bovine calf serum and antibiotics.
-
Induction of Differentiation: Two days after the cells reach 100% confluence (Day 0), replace the BM with a differentiation medium (DM). A standard DM cocktail consists of BM supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. This compound (e.g., at 1 µM) is added to this medium.
-
Maturation: After 3 days (on Day 3), replace the DM with a maintenance medium (MM) consisting of BM supplemented only with 10 µg/mL insulin.
-
Feeding: Replace the MM every 2-3 days until the cells are fully differentiated (typically between Day 8 and Day 12). Mature adipocytes are characterized by a rounded morphology and large intracellular lipid droplets.
-
Assessment (Oil Red O Staining):
-
Wash the differentiated cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin in PBS for 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Allow the cells to dry completely.
-
Add Oil Red O staining solution (e.g., 0.35% in isopropanol, diluted with water) and incubate for 1 hour at room temperature.
-
Wash the cells extensively with water to remove unbound dye.
-
Visualize the stained lipid droplets (which appear bright red) using light microscopy.
-
For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance of the eluate at 490-510 nm.
-
Caption: Experimental workflow for inducing and assessing 3T3-L1 adipocyte differentiation.
Conclusion
This compound is a potent and selective PPARγ agonist with well-defined in vitro biological activities. Its ability to robustly activate PPARγ-mediated transcription translates into clear cellular phenotypes, most notably the induction of adipocyte differentiation and the suppression of inflammatory responses. The quantitative data and detailed protocols provided herein serve as a technical guide for researchers utilizing this compound as a pharmacological tool to investigate the diverse biological roles of PPARγ.
References
Target Validation of Edaglitazone on PPARγ: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edaglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism. This technical guide provides a comprehensive overview of the target validation of this compound on PPARγ, detailing its mechanism of action, binding characteristics, and downstream effects on gene expression. This document summarizes key quantitative data, provides detailed experimental protocols for the validation assays, and includes visualizations of the relevant signaling pathways and experimental workflows.
Introduction to PPARγ and this compound
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. The PPAR subfamily consists of three isotypes: PPARα, PPARδ (also known as PPARβ), and PPARγ. PPARγ is highly expressed in adipose tissue and plays a critical role in the regulation of adipocyte differentiation, lipid storage, and insulin sensitivity. Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.
This compound is a thiazolidinedione that has been identified as a potent and selective agonist for PPARγ. Its activation of PPARγ leads to a cascade of downstream events that ultimately improve insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes.
This compound's Interaction with PPARγ: Quantitative Analysis
This compound demonstrates high potency and selectivity in activating PPARγ. The following table summarizes the key quantitative metrics that validate its efficacy as a PPARγ agonist.
| Parameter | Value | Assay Type | Reference |
| EC50 for PPARγ | 35.6 nM | Cofactor Recruitment Assay | [1][2] |
| EC50 for PPARα | 1053 nM | Cofactor Recruitment Assay | [1][2] |
| Selectivity (PPARα/PPARγ) | ~30-fold | Cofactor Recruitment Assay | [1] |
| Relative Potency | >100 times more potent than Ciglitazone | Not specified |
Signaling Pathway of this compound-Mediated PPARγ Activation
The binding of this compound to PPARγ initiates a series of molecular events that lead to the regulation of target gene expression. The signaling pathway is depicted in the diagram below.
References
Pharmacological profile of Edaglitazone
An In-depth Technical Guide on the Pharmacological Profile of Edaglitazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as R 483 and BM 13.1258) is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a ligand-activated transcription factor pivotal in the regulation of glucose and lipid metabolism.[1] As a member of the thiazolidinedione (TZD) class of insulin sensitizers, this compound was investigated for its potential as an antidiabetic agent. This document provides a comprehensive overview of its pharmacological profile, summarizing its mechanism of action, pharmacodynamic effects, and the broader context of the TZD class. It includes detailed experimental protocols for key assays and visual representations of its primary signaling pathways.
Physicochemical Properties
This compound is a complex organic molecule belonging to the thiazolidinedione class.[1]
| Property | Value | Reference |
| Chemical Name | 5-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione | |
| Alternative Names | R 483, BM 13.1258 | |
| Molecular Formula | C24H20N2O4S2 | |
| Molecular Weight | 464.56 g/mol | |
| Purity | ≥98% (HPLC) |
Mechanism of Action
PPARγ Agonism and Genomic Signaling
The primary mechanism of action for this compound is its function as a potent and selective agonist of PPARγ. PPARγ is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
The binding of this compound to the PPARγ ligand-binding domain induces a conformational change that facilitates the recruitment of coactivator proteins, such as PGC-1α. This multi-protein complex initiates the transcription of genes involved in critical metabolic processes, including glucose homeostasis, lipid metabolism, and adipogenesis. Computational studies show that this compound's binding is stabilized by a network of hydrogen bonds and hydrophobic interactions within the PPARγ binding site.
Antiplatelet Activity
Beyond its metabolic effects, this compound has demonstrated antiplatelet activity. It inhibits collagen-induced platelet aggregation. This effect is explained by its ability to increase intraplatelet levels of cyclic AMP (cAMP) and prevent the secretion of PPARγ from platelets. The elevation of cAMP is a key inhibitory signal in platelet activation.
Pharmacodynamics
In Vitro Activity
This compound's potency and selectivity have been quantified through in vitro assays. It shows significantly higher agonistic activity for PPARγ compared to PPARα.
| Parameter | Target | Value (nM) | Assay Type | Reference |
| EC50 | PPARγ | 35.6 | Cofactor Recruitment Assay | |
| EC50 | PPARα | 1053 | Cofactor Recruitment Assay | |
| Selectivity | PPARγ/α | ~30-fold | - | |
| Platelet Effects | - | 3-16 µM | Inhibits Collagen-Induced Aggregation |
Preclinical In Vivo Activity
Studies in animal models confirm its intended therapeutic effects.
| Model Organism | Effect | Reference |
| Obese Rats | Enhances insulin sensitivity. | |
| Obese Rats | Increases glucose transport and glycogen synthesis in isolated soleus muscle strips (1, 5, and 25 µM). | |
| Lean Rats | No significant effect on insulin sensitivity. |
Pharmacokinetics and Safety Profile
Pharmacokinetics
This compound is described as orally bioavailable. However, specific public data on its absorption, distribution, metabolism, and excretion (ADME) profile is not available. For context, other thiazolidinediones like pioglitazone and leriglitazone are rapidly absorbed after oral administration and are primarily metabolized by the hepatic cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2C8.
Safety and Clinical Development
There is no publicly available data from dedicated clinical trials for this compound (BM 13.1258). The broader TZD class, however, has a well-documented safety profile from extensive clinical use of drugs like pioglitazone and rosiglitazone. Common class-related adverse effects include:
-
Weight gain and Edema: Due to fluid retention and effects on adipogenesis.
-
Bone Fractures: An increased risk, particularly in women, has been observed.
-
Congestive Heart Failure: Fluid retention can exacerbate or precipitate heart failure.
-
Cardiovascular and Cancer Risks: The safety profiles of different TZDs vary, with concerns raised about myocardial infarction for rosiglitazone and a potential link to bladder cancer for pioglitazone.
The development of this compound was likely discontinued before reaching late-stage clinical trials, and it was never marketed.
Detailed Experimental Protocols
PPARγ Coactivator Recruitment Assay (TR-FRET)
This assay quantifies the ability of a ligand to induce the interaction between the PPARγ ligand-binding domain (LBD) and a coactivator peptide.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules. A terbium-labeled anti-tag antibody binds to a tagged PPARγ-LBD (the donor fluorophore), and a fluorescently labeled coactivator peptide (the acceptor) is brought into close proximity upon ligand binding, resulting in an energy transfer and a detectable signal.
-
Materials:
-
Recombinant His-tagged human PPARγ-LBD.
-
Biotinylated coactivator peptide (e.g., from PGC1α) containing an LXXLL motif.
-
LanthaScreen™ Tb-anti-His Antibody (or similar).
-
Streptavidin-labeled acceptor fluorophore (e.g., fluorescein).
-
Assay Buffer: 10 mM HEPES-NaOH (pH 7.4), 150 mM NaCl, 0.1% fatty acid-free BSA, 0.005% Tween 20.
-
This compound and reference compounds (e.g., Rosiglitazone) dissolved in DMSO.
-
384-well assay plates.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further into the assay buffer to achieve the final desired concentrations (typically with a final DMSO concentration of ≤1%).
-
In a 384-well plate, add the PPARγ-LBD, the biotinylated coactivator peptide, and the Tb-anti-His antibody.
-
Add the serially diluted this compound or reference compound to the wells. Include wells with DMSO only as a negative control.
-
Add the streptavidin-acceptor fluorophore to all wells.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the 665/615 nm emission ratio. Plot the ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Collagen-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation initiated by an agonist like collagen.
-
Principle: Light Transmission Aggregometry (LTA) measures changes in light transmission through a suspension of platelets. As platelets aggregate, the suspension becomes clearer, allowing more light to pass through to a photocell.
-
Materials:
-
Fresh human whole blood from healthy, consenting donors (no antiplatelet medication for at least two weeks).
-
3.2% or 3.8% sodium citrate anticoagulant tubes.
-
Collagen agonist solution (e.g., 1.9 mg/mL).
-
Light Transmission Aggregometer with cuvettes and stir bars.
-
Phosphate-Buffered Saline (PBS).
-
-
Procedure:
-
Prepare Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood into citrate tubes. Centrifuge at low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain Platelet-Rich Plasma (PRP) from the supernatant.
-
Centrifuge the remaining blood at high speed (e.g., 2000 x g) for 10-15 minutes to obtain Platelet-Poor Plasma (PPP).
-
-
Instrument Calibration:
-
Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.
-
Place a cuvette with PRP to set the 0% transmission baseline.
-
-
Aggregation Measurement:
-
Pipette PRP into a cuvette with a stir bar and place it in the sample well of the aggregometer, pre-warmed to 37°C.
-
Add the desired concentration of this compound (or vehicle control) to the PRP.
-
Incubate for 1-5 minutes at 37°C with stirring.
-
Add the collagen agonist to induce aggregation.
-
Record the change in light transmission for 5-10 minutes. The output is an aggregation curve, from which the percentage of maximal aggregation can be determined.
-
-
Glucose Uptake Assay in Isolated Rodent Soleus Muscle
This ex vivo assay assesses the direct effect of a compound on insulin-stimulated glucose uptake in skeletal muscle.
-
Principle: The rate of glucose transport into isolated muscle tissue is measured using a radiolabeled glucose analog, 2-deoxy-[3H]-glucose, which is transported and phosphorylated but not further metabolized, trapping it inside the cells.
-
Materials:
-
Krebs-Henseleit Bicarbonate (KHB) buffer, supplemented with BSA.
-
2-deoxy-[2,6-3H]-D-glucose and [U-14C]-D-mannitol (for extracellular space correction).
-
Insulin solution (e.g., 7 nmol/L).
-
Male Wistar or Sprague-Dawley rats.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Muscle Dissection: Euthanize the rat and carefully dissect the soleus muscles.
-
Pre-incubation: Place isolated muscles in vials with KHB buffer and allow them to recover for 30-60 minutes at 35-37°C, gassed with 95% O2 / 5% CO2.
-
Incubation:
-
Transfer muscles to fresh KHB buffer containing the desired concentration of this compound.
-
Divide muscles into two groups: basal (no insulin) and insulin-stimulated (add insulin). Incubate for 30-60 minutes.
-
-
Glucose Uptake Measurement:
-
Transfer muscles to a final incubation vial containing KHB buffer, insulin (if applicable), this compound, 2-deoxy-[3H]-D-glucose, and [14C]-mannitol. Incubate for 10-60 minutes.
-
-
Processing:
-
Stop the reaction by washing the muscles in ice-cold PBS.
-
Blot, weigh, and digest the muscles in KOH.
-
Use a portion of the digest to measure radioactivity using a liquid scintillation counter.
-
-
Calculation: Calculate the rate of glucose uptake (in µmol/g/h) after correcting for extracellular trapping of the radiolabel using the [14C]-mannitol counts.
-
Conclusion
This compound is a potent and highly selective PPARγ agonist with demonstrated preclinical efficacy as an insulin-sensitizing and antiplatelet agent. Its primary mechanism involves the classic genomic pathway of nuclear receptor activation, leading to the transcriptional regulation of metabolic genes. While it showed promise in early studies, the lack of publicly available clinical trial data suggests its development was halted, a fate common to many compounds in the TZD class due to the well-documented safety concerns regarding fluid retention, bone fractures, and potential long-term cardiovascular and cancer risks. The detailed profile and protocols provided herein serve as a valuable technical resource for researchers in metabolic diseases and drug development.
References
Edaglitazone's Impact on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edaglitazone, a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), holds significant therapeutic potential due to its role in modulating gene expression related to metabolism and inflammation. As a member of the thiazolidinedione (TZD) class of drugs, its primary mechanism of action involves the activation of PPARγ, a ligand-activated transcription factor pivotal in adipogenesis, lipid metabolism, and insulin sensitivity. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound is understood to influence gene expression, based on the established actions of PPARγ agonists. While specific quantitative gene expression data for this compound remains limited in publicly available literature, this document outlines the detailed experimental protocols required to elucidate its precise genomic impact. Furthermore, it presents the core signaling pathways involved and provides a framework for future research into this promising therapeutic agent.
Introduction
This compound is a third-generation thiazolidinedione that exhibits high affinity and selectivity for PPARγ. PPARγ is a nuclear receptor that, upon activation by a ligand such as this compound, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] This regulation of gene expression is central to the therapeutic effects of TZDs, which include improved insulin sensitivity and anti-inflammatory actions. This guide will delve into the core molecular pathways and provide the necessary technical details for researchers to investigate the specific effects of this compound on gene expression.
Core Signaling Pathway of this compound
The primary signaling pathway for this compound is the PPARγ transcriptional activation pathway. The binding of this compound to the ligand-binding domain of PPARγ induces a conformational change that facilitates the recruitment of co-activator proteins and the dissociation of co-repressors. This activated PPARγ-RXR heterodimer then binds to PPREs on target genes, initiating transcription.
Expected Impact on Gene Expression
Based on studies with other potent PPARγ agonists like rosiglitazone and pioglitazone, this compound is expected to modulate the expression of a wide array of genes involved in several key biological processes.
Adipogenesis and Lipid Metabolism
PPARγ is a master regulator of adipocyte differentiation. This compound is anticipated to upregulate the expression of genes that promote the differentiation of preadipocytes into mature adipocytes, as well as genes involved in lipid uptake and storage.
Glucose Homeostasis
A key therapeutic effect of TZDs is the enhancement of insulin sensitivity. This is partly achieved by modulating the expression of genes involved in glucose transport and metabolism.
Inflammation
PPARγ activation has well-documented anti-inflammatory effects. This compound is expected to repress the expression of pro-inflammatory genes, contributing to its therapeutic potential beyond diabetes.
Table 1: Expected Gene Expression Changes Induced by this compound (based on PPARγ agonist data)
| Biological Process | Gene | Expected Change in Expression | Function | Reference |
| Adipogenesis & Lipid Metabolism | Adiponectin (ADIPOQ) | Upregulation | Enhances insulin sensitivity, anti-inflammatory effects. | [3] |
| Fatty Acid Binding Protein 4 (FABP4/aP2) | Upregulation | Intracellular fatty acid transport. | [2] | |
| Lipoprotein Lipase (LPL) | Upregulation | Hydrolyzes triglycerides in lipoproteins. | ||
| Glucose Homeostasis | Glucose Transporter Type 4 (GLUT4/SLC2A4) | Upregulation | Insulin-regulated glucose transport into muscle and fat cells. | |
| Phosphoenolpyruvate Carboxykinase (PCK1) | Upregulation | Key enzyme in glyceroneogenesis, promoting lipid storage. | ||
| Inflammation | Tumor Necrosis Factor-alpha (TNF-α) | Downregulation | Pro-inflammatory cytokine. | |
| Interleukin-6 (IL-6) | Downregulation | Pro-inflammatory cytokine. |
Experimental Protocols
To facilitate further research into the specific effects of this compound, this section provides detailed protocols for key experimental techniques.
Cell Culture and Treatment
The 3T3-L1 cell line is a well-established model for studying adipocyte differentiation and the effects of PPARγ agonists.
Protocol 1: 3T3-L1 Adipocyte Differentiation and this compound Treatment
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
-
Induction of Differentiation: Two days post-confluence, induce differentiation with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin.
-
PPARγ Agonist Treatment: After 48 hours, replace the induction medium with DMEM containing 10% FBS and 1.7 µM insulin, supplemented with the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Maintenance: Replenish the medium every 48 hours. Mature adipocytes are typically observed between days 8 and 12.
-
Harvesting for Analysis: At the desired time point, wash cells with PBS and harvest for RNA or chromatin extraction.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific transcription factor, in this case, PPARγ.
Protocol 2: PPARγ ChIP-Seq
-
Cross-linking: Treat this compound-treated and control 3T3-L1 adipocytes with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-600 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to PPARγ overnight at 4°C. Use a non-specific IgG as a control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to a reference genome and use a peak-calling algorithm (e.g., MACS2) to identify regions of PPARγ enrichment.
RNA Sequencing (RNA-Seq)
RNA-seq provides a comprehensive, quantitative measure of the transcriptome, allowing for the identification of differentially expressed genes following this compound treatment.
Protocol 3: RNA-Seq for Differential Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from this compound-treated and control 3T3-L1 adipocytes using a commercial kit (e.g., RNeasy Lipid Tissue Mini Kit). Ensure high quality and integrity of the RNA.
-
Library Preparation: Prepare RNA-seq libraries from the total RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use a statistical package (e.g., DESeq2, edgeR) to identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the controls.
-
Conclusion
This compound, as a potent PPARγ agonist, is poised to exert significant effects on the expression of genes central to metabolic regulation and inflammation. While direct, quantitative data for this compound's impact on the transcriptome is an area ripe for investigation, the well-established role of PPARγ provides a strong predictive framework for its molecular actions. The experimental protocols detailed in this guide offer a robust and validated approach for researchers to systematically uncover the specific gene regulatory networks controlled by this compound. Such studies will be instrumental in further characterizing its therapeutic profile and advancing its potential clinical applications. By applying these methodologies, the scientific community can build a comprehensive understanding of this compound's influence on gene expression, paving the way for more targeted and effective treatments for metabolic diseases.
References
- 1. Hands-on: Reference-based RNA-Seq data analysis / Reference-based RNA-Seq data analysis / Transcriptomics [training.galaxyproject.org]
- 2. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adiponectin translation is increased by the PPARγ agonists pioglitazone and ω-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Signaling Pathways Activated by Edaglitazone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edaglitazone (alternative names: R 483, BM 131258) is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that functions as a ligand-activated transcription factor. As a member of the thiazolidinedione (TZD) class of drugs, this compound plays a crucial role in the regulation of glucose and lipid metabolism, making it a significant area of research for the treatment of type 2 diabetes and other metabolic disorders. This technical guide provides a comprehensive overview of the signaling pathways activated by this compound, with a focus on its molecular mechanism of action, downstream genetic and cellular effects, and detailed experimental protocols for its characterization.
Core Mechanism of Action: PPARγ Activation
The primary molecular target of this compound is PPARγ. Upon binding, this compound induces a conformational change in the PPARγ protein, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.
Quantitative Analysis of PPARγ Activation
This compound demonstrates high potency and selectivity for PPARγ. The half-maximal effective concentration (EC50) for cofactor recruitment is a key measure of its activity.
| Receptor | EC50 (nM) | Reference |
| PPARγ | 35.6 | [1] |
| PPARα | 1053 | [1] |
Key Signaling Pathways Modulated by this compound
The activation of PPARγ by this compound initiates a cascade of downstream signaling events that collectively contribute to its therapeutic effects on insulin sensitivity, lipid metabolism, and inflammation.
Insulin Signaling Pathway
The PI3K/Akt pathway is a central component of insulin signaling. Activation of this pathway is crucial for GLUT4 translocation and glucose uptake. PPARγ agonists have been shown to positively modulate this pathway, enhancing the cellular response to insulin[3].
Adipogenesis and Lipid Metabolism
This compound, through PPARγ activation, is a potent inducer of adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes. This leads to an increase in the number of small, insulin-sensitive adipocytes. Key genes upregulated during this process include Fatty Acid Binding Protein 4 (FABP4) and adiponectin. Adiponectin is an adipokine with insulin-sensitizing and anti-inflammatory properties. While direct fold-change data for this compound is limited, studies on pioglitazone have shown that it increases plasma adiponectin levels, although this may be due to post-transcriptional regulation rather than a direct increase in gene expression.
Anti-Inflammatory Pathway
Chronic low-grade inflammation is a key feature of insulin resistance and type 2 diabetes. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are often elevated. PPARγ activation by this compound exerts anti-inflammatory effects, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that promotes the expression of pro-inflammatory genes. PPARγ can physically interact with the p65 subunit of NF-κB, inhibiting its transcriptional activity. This leads to a reduction in the expression of inflammatory cytokines.
Antiplatelet Activity Pathway
This compound has been shown to possess antiplatelet activity. This effect is mediated by an increase in intraplatelet cyclic AMP (cAMP) levels. Elevated cAMP levels in platelets are known to inhibit platelet aggregation and thrombin binding. This suggests a potential cardiovascular benefit of this compound beyond its metabolic effects.
Experimental Protocols
PPARγ Coactivator Recruitment Assay (TR-FRET)
This assay measures the ability of a compound to promote the interaction between PPARγ and a fluorescently labeled coactivator peptide. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for this purpose.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of GST-tagged PPARγ ligand-binding domain (LBD) and a 2X solution of a mix containing a Terbium-labeled anti-GST antibody and a fluorescein-labeled coactivator peptide (e.g., a peptide containing an LXXLL motif) in the appropriate assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
Add the this compound dilutions to the wells of a 384-well plate.
-
Add the 2X GST-PPARγ-LBD solution to the wells.
-
Add the 2X Terbium-antibody/fluorescein-peptide mix to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at 495 nm (Terbium emission) and 520 nm (FRET signal) using a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm.
-
Calculate the ratio of the 520 nm to 495 nm signals.
-
Plot the 520/495 ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
3T3-L1 Adipocyte Differentiation Assay
This assay assesses the ability of this compound to induce the differentiation of pre-adipocytes into mature adipocytes, which is a hallmark of PPARγ activation.
Detailed Methodology:
-
Cell Culture and Induction:
-
Culture 3T3-L1 pre-adipocytes in a suitable growth medium until they reach confluence.
-
Two days post-confluence, induce differentiation by replacing the growth medium with a differentiation medium (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) containing various concentrations of this compound or a vehicle control.
-
-
Maintenance:
-
After 2-3 days, replace the differentiation medium with a maintenance medium (e.g., DMEM with 10% FBS and 10 µg/mL insulin) containing the respective concentrations of this compound.
-
Continue to culture the cells for an additional 4-7 days, replacing the medium every 2 days.
-
-
Oil Red O Staining and Quantification:
-
Wash the cells with PBS and fix them with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with a freshly prepared Oil Red O working solution for 10-20 minutes at room temperature.
-
Wash the cells extensively with water to remove unbound dye.
-
To quantify lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at a wavelength of 510 nm.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol is used to quantify the changes in mRNA levels of PPARγ target genes in response to this compound treatment.
Detailed Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat a suitable cell line (e.g., differentiated 3T3-L1 adipocytes or human primary adipocytes) with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercially available kit.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
-
qPCR:
-
Perform real-time PCR using the synthesized cDNA, a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), and gene-specific primers for the target genes (e.g., ADIPOQ, SLC2A4 [GLUT4], FABP4) and a housekeeping gene for normalization (e.g., ACTB, GAPDH).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the fold change in gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated control.
-
Table of Human qPCR Primer Sequences for PPARγ Target Genes:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| ADIPOQ (Adiponectin) | GCACTGGCAAGTTCTACTGCAA | GTAGGTGAAGAGAACGGCCTTG | |
| SLC2A4 (GLUT4) | CATTCTCATCTTCCTGCCGTTT | TGGTTTCACCTCCTGCTCTAAA | OriGene HP205321 |
| FABP4 | GCTTTGCCACCAGGAAAGTG | TGGTCGACTTTCCATCCCAT | |
| PPARG | GCTGGCCTCCTTGATGAATAA | GAGAGGTCCACAGAGCTGATT |
Conclusion
This compound is a powerful pharmacological tool for the activation of PPARγ, a master regulator of metabolism and inflammation. Its mechanism of action involves the direct binding to and activation of PPARγ, leading to the transcriptional regulation of a host of downstream genes. The primary signaling pathways affected by this compound include the insulin signaling pathway, adipogenesis and lipid metabolism pathways, and anti-inflammatory pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the effects of this compound and other PPARγ agonists, contributing to a deeper understanding of their therapeutic potential. Further research focusing on the specific quantitative effects of this compound on a wider range of downstream targets will be invaluable in elucidating its complete pharmacological profile.
References
Methodological & Application
Edaglitazone: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edaglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[1] As a member of the thiazolidinedione (TZD) class of drugs, this compound enhances insulin sensitivity and has demonstrated potential as an antidiabetic agent. Furthermore, emerging research has highlighted its antiplatelet activities, suggesting a broader therapeutic potential.[2] These application notes provide a comprehensive overview of the experimental design and protocols for the preclinical evaluation of this compound.
Mechanism of Action
This compound exerts its effects primarily through the activation of PPARγ. Upon binding, this compound induces a conformational change in the PPARγ receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This signaling cascade ultimately results in improved insulin sensitivity, regulation of lipid metabolism, and adipocyte differentiation.
In addition to its effects on metabolic pathways, this compound has been shown to exhibit antiplatelet activity. This is mediated, at least in part, through an increase in intraplatelet cyclic AMP (cAMP) levels, which inhibits platelet aggregation.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 for PPARγ | 35.6 nM | Cofactor Recruitment Assay | |
| EC50 for PPARα | 1053 nM | Cofactor Recruitment Assay |
Experimental Protocols
Protocol 1: In Vitro PPARγ Activation Assay (Cofactor Recruitment)
Objective: To determine the in vitro potency of this compound in activating the PPARγ receptor.
Principle: This assay measures the ligand-dependent interaction between PPARγ and a cofactor peptide. Activation of PPARγ by an agonist like this compound promotes the recruitment of coactivator proteins, which can be detected using various methods such as fluorescence resonance energy transfer (FRET) or AlphaScreen®.
Materials:
-
Recombinant human PPARγ ligand-binding domain (LBD)
-
Recombinant human RXRα LBD
-
Biotinylated coactivator peptide (e.g., from SRC-1 or PGC-1α)
-
Europium-labeled anti-GST antibody (or other suitable tag antibody)
-
Streptavidin-coated acceptor beads
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the PPARγ-LBD, RXRα-LBD, and the biotinylated coactivator peptide.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate for 1 hour at room temperature to allow for ligand binding and complex formation.
-
Add the Europium-labeled antibody and streptavidin-coated acceptor beads.
-
Incubate for another 1-2 hours at room temperature, protected from light.
-
Read the plate on a suitable plate reader (e.g., EnVision®) to measure the signal (e.g., FRET or AlphaScreen® signal).
-
Data Analysis: Plot the signal against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: In Vitro Platelet Aggregation Assay
Objective: To evaluate the inhibitory effect of this compound on platelet aggregation.
Principle: Light transmission aggregometry (LTA) is the gold standard for measuring platelet aggregation. A platelet-rich plasma (PRP) sample is stirred in a cuvette, and the transmission of light through the sample is measured. Upon addition of a platelet agonist (e.g., ADP, collagen), platelets aggregate, leading to an increase in light transmission. The inhibitory effect of a compound is determined by its ability to reduce the agonist-induced aggregation.
Materials:
-
Freshly drawn human blood in sodium citrate tubes
-
Platelet agonists (e.g., ADP, collagen)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Pre-warm the PRP samples to 37°C for 5 minutes.
-
Add this compound at various concentrations or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Add a platelet agonist (e.g., ADP at a final concentration of 10 µM) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Calculate the percentage of aggregation inhibition by comparing the maximal aggregation in the presence of this compound to that of the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Protocol 3: In Vivo Efficacy Study in an Obese Animal Model
Objective: To assess the effect of this compound on metabolic parameters in a preclinical model of obesity and insulin resistance.
Animal Model: Zucker Diabetic Fatty (ZDF) rats or db/db mice are commonly used models that spontaneously develop obesity, hyperglycemia, and insulin resistance.
Materials:
-
ZDF rats or db/db mice (and lean littermate controls)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Equipment for oral gavage
-
Blood collection supplies
-
Glucose meter and strips
-
Assay kits for insulin, triglycerides, and cholesterol
Procedure:
-
Acclimatize the animals for at least one week before the start of the study.
-
Divide the obese animals into vehicle control and this compound treatment groups (n=8-10 per group). Include a group of lean control animals.
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle daily by oral gavage for a specified duration (e.g., 14-28 days).
-
Monitor body weight and food intake regularly.
-
Metabolic Assessments:
-
Fasting Blood Glucose and Insulin: At the end of the treatment period, fast the animals overnight and collect blood samples for the measurement of glucose and insulin levels.
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) orally. Collect blood samples at 0, 15, 30, 60, and 120 minutes post-glucose administration to measure blood glucose levels.
-
Lipid Profile: Measure plasma triglycerides and total cholesterol from fasting blood samples.
-
-
At the end of the study, euthanize the animals and collect tissues (e.g., liver, adipose tissue, muscle) for further analysis (e.g., gene expression, histology).
-
Data Analysis: Compare the changes in body weight, blood glucose, insulin, and lipid levels between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 4: Pharmacokinetic (PK) and ADME Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Principle: These studies are essential to understand the disposition of a drug candidate in the body. In vitro assays predict the metabolic stability and potential for drug-drug interactions, while in vivo studies determine the pharmacokinetic profile.
In Vitro ADME Assays:
-
Metabolic Stability: Incubate this compound with liver microsomes or hepatocytes to determine its intrinsic clearance.
-
CYP450 Inhibition: Assess the potential of this compound to inhibit major cytochrome P450 enzymes to predict drug-drug interactions.
-
Plasma Protein Binding: Determine the extent to which this compound binds to plasma proteins, which affects its distribution and availability.
In Vivo Pharmacokinetic Study:
-
Administer a single dose of this compound to rodents (e.g., rats) via intravenous (IV) and oral (PO) routes.
-
Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze the plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).
Mandatory Visualizations
Caption: this compound activates the PPARγ signaling pathway.
Caption: this compound inhibits platelet aggregation via the cAMP pathway.
Caption: Workflow for in vivo evaluation of this compound.
References
Guide for In Vivo Administration of Edaglitazone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edaglitazone is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. As a member of the thiazolidinedione (TZD) class of drugs, this compound enhances insulin sensitivity, making it a subject of interest for research in type 2 diabetes and other metabolic disorders. This guide provides detailed application notes and protocols for the in vivo administration of this compound to support preclinical research.
Mechanism of Action
This compound exerts its effects by binding to and activating PPARγ. This activation leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various metabolic processes, including lipid and carbohydrate metabolism, ultimately leading to improved insulin sensitivity. The potency of this compound is reported to be over 100 times that of Ciglitazone, another TZD.[1]
Signaling Pathway
The signaling pathway of this compound primarily involves the activation of the PPARγ nuclear receptor. The following diagram illustrates the key steps in this pathway.
References
Application Notes and Protocols for the Use of Edaglitazone in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edaglitazone is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[1][2][3] As a member of the thiazolidinedione (TZD) class of compounds, this compound is a valuable tool for in vitro studies aimed at understanding the molecular mechanisms underlying these processes and for the discovery of novel therapeutics for metabolic and inflammatory diseases. This document provides detailed application notes and protocols for the use of this compound in common cell culture assays.
Physicochemical Properties and Stock Solution Preparation
This compound is a potent and selective PPARγ agonist with an EC50 of 35.6 nM for PPARγ cofactor recruitment, demonstrating high selectivity over PPARα (EC50 = 1053 nM).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 464.56 g/mol | |
| Formula | C₂₄H₂₀N₂O₄S₂ | |
| Purity | ≥98% (HPLC) | |
| Solubility | 100 mM in DMSO | |
| Storage | Store at +4°C |
Preparation of this compound Stock Solution
For in vitro experiments, a 10 mM stock solution of this compound in sterile DMSO is recommended.
Protocol:
-
Warm the vial of this compound to room temperature.
-
Aseptically add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM concentration. For example, to a vial containing 1 mg of this compound (MW = 464.56), add 215.25 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
Application 1: Adipocyte Differentiation of 3T3-L1 Cells
This compound, as a potent PPARγ agonist, is highly effective in inducing the differentiation of preadipocyte cell lines, such as 3T3-L1, into mature adipocytes. This process is characterized by the accumulation of lipid droplets and the expression of adipocyte-specific genes.
Quantitative Data
Table 2: Effect of this compound on Adipocyte Differentiation Markers in 3T3-L1 Cells (Illustrative Data)
| Treatment | Lipid Accumulation (Oil Red O, OD at 490 nm) | FABP4 mRNA (Fold Change) | CD36 mRNA (Fold Change) | Adiponectin mRNA (Fold Change) |
| Vehicle Control | 0.15 ± 0.03 | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| This compound (10 nM) | 0.85 ± 0.09 | 8.2 ± 0.7 | 6.5 ± 0.6 | 9.1 ± 0.8 |
| This compound (100 nM) | 1.95 ± 0.15 | 18.5 ± 1.5 | 15.2 ± 1.3 | 22.4 ± 2.1 |
| This compound (1 µM) | 2.10 ± 0.18 | 20.1 ± 1.8 | 16.8 ± 1.5 | 25.3 ± 2.4 |
Disclaimer: The quantitative data presented in this table are illustrative and based on typical results observed with potent PPARγ agonists. Actual results may vary depending on experimental conditions.
Experimental Protocol: 3T3-L1 Adipocyte Differentiation
This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes using a standard differentiation cocktail supplemented with this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (Growth Medium)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Dexamethasone (1 mM stock in ethanol)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock in DMSO)
-
Insulin (10 mg/mL stock in 0.01 M HCl)
-
This compound (10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Oil Red O staining solution
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence within 2-3 days.
-
Growth to Confluence: Culture the cells in Growth Medium until they are 100% confluent. Continue to culture for an additional 2 days post-confluence (Day 0).
-
Initiation of Differentiation (Day 0): Replace the Growth Medium with Differentiation Medium A (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin) containing the desired concentration of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO).
-
Induction (Day 2): After 48 hours, replace the medium with Differentiation Medium B (DMEM with 10% FBS and 1 µg/mL insulin) containing this compound or vehicle.
-
Maintenance (Day 4 onwards): Every 2 days, replace the medium with fresh Differentiation Medium B containing this compound or vehicle.
-
Assessment of Differentiation (Day 8-10):
-
Oil Red O Staining:
-
Wash cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 490 nm.
-
-
Gene Expression Analysis:
-
Lyse the cells with TRIzol reagent and extract total RNA.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR to analyze the expression of adipogenic marker genes such as FABP4, CD36, and Adiponectin.
-
-
Experimental Workflow: Adipocyte Differentiation
Application 2: Anti-Inflammatory Effects in Macrophages
This compound can be used to investigate the anti-inflammatory properties of PPARγ agonists. In macrophage cell lines like RAW 264.7, this compound is expected to inhibit the production of pro-inflammatory cytokines induced by stimuli such as lipopolysaccharide (LPS).
Quantitative Data
Table 3: Effect of this compound on LPS-Induced Cytokine Production in RAW 264.7 Macrophages (Illustrative Data)
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 25 ± 5 | 15 ± 4 |
| LPS (100 ng/mL) | 3500 ± 250 | 1800 ± 150 |
| LPS + this compound (100 nM) | 1800 ± 180 | 950 ± 90 |
| LPS + this compound (1 µM) | 800 ± 75 | 400 ± 45 |
| LPS + this compound (10 µM) | 450 ± 50 | 220 ± 30 |
Disclaimer: The quantitative data presented in this table are illustrative and based on typical results observed with potent PPARγ agonists. Actual results may vary depending on experimental conditions.
Experimental Protocol: Macrophage Anti-Inflammatory Assay
This protocol details the procedure for assessing the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophages
-
DMEM with 10% FBS (Culture Medium)
-
Lipopolysaccharide (LPS) (1 mg/mL stock in sterile water)
-
This compound (10 mM stock in DMSO)
-
PBS
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a multi-well plate at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatants for cytokine analysis.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Experimental Workflow: Anti-Inflammatory Assay
Signaling Pathway
This compound exerts its effects by binding to and activating PPARγ. This leads to the formation of a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
PPARγ Signaling Pathway Activated by this compound
References
Application Notes and Protocols for Edaglitazone in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Edaglitazone, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, in preclinical animal research. The information herein is intended to facilitate the design and execution of studies investigating the therapeutic potential of this compound in various animal models.
Overview and Mechanism of Action
This compound is a member of the thiazolidinedione (TZD) class of compounds that act as selective agonists for PPARγ, a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. Activation of PPARγ by this compound leads to the transcription of a specific set of genes involved in insulin signaling, adipogenesis, and inflammation. This ultimately results in enhanced insulin sensitivity and improved glycemic control.
Signaling Pathway of this compound (PPARγ Agonism)
The binding of this compound to PPARγ initiates a cascade of molecular events. In its inactive state, PPARγ is often complexed with corepressor molecules. Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This activated complex then forms a heterodimer with the retinoid X receptor (RXR). The PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in glucose uptake, fatty acid metabolism, and inflammation, thereby exerting its therapeutic effects.
Application Notes and Protocols for Edaglitazone Stock Solution Preparation
Introduction
Edaglitazone is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of lipid metabolism, insulin sensitivity, and inflammation.[1][2] As a member of the thiazolidinedione (TZD) class of drugs, this compound is utilized in research for its antidiabetic and anti-hyperglycemic properties.[3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream cellular and in vivo experiments. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.
Physicochemical and Solubility Data
Quantitative data regarding the physicochemical properties and solubility of this compound are summarized below. This information is essential for calculating the required mass of the compound for stock solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 464.56 g/mol | [3] |
| Molecular Formula | C₂₄H₂₀N₂O₄S₂ | |
| Appearance | Solid | |
| CAS Number | 213411-83-7 |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Reference(s) |
| DMSO | 30 - 100 | ~64.6 - 215.2 | Ultrasonic treatment may be required to fully dissolve the compound. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Pre-use Preparation: Before opening the vial, allow the solid this compound to equilibrate to room temperature for at least 60 minutes. This prevents condensation of moisture onto the compound.
-
Mass Calculation: Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution.
-
Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example (for 1 mL of 10 mM stock): Mass (mg) = 10 mM x 1 mL x 464.56 g/mol / 1000 = 4.65 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or other contained environment.
-
Solubilization:
-
Add the weighed this compound to a sterile vial.
-
Using a calibrated micropipette, add the calculated volume of DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Ensuring Complete Dissolution:
-
Visually inspect the solution for any undissolved particles.
-
If particulates remain, sonicate the solution in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid solubility.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This is crucial to prevent degradation from repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
-
Storage Conditions:
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
All solutions should be stored protected from light and moisture.
-
References
Application Notes and Protocols for Inducing Adipogenesis in Vitro Using Edaglitazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edaglitazone is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor that functions as a master regulator of adipogenesis.[1][2] As a member of the thiazolidinedione (TZD) class of compounds, this compound is structurally and functionally similar to other well-studied PPARγ agonists like rosiglitazone and pioglitazone.[3] Activation of PPARγ by this compound initiates a transcriptional cascade that leads to the differentiation of preadipocytes into mature, lipid-laden adipocytes. This process is of significant interest in the study of metabolic diseases, including obesity and type 2 diabetes, as well as in the development of novel therapeutics.[4]
These application notes provide a comprehensive guide to utilizing this compound for inducing adipogenesis in vitro, with a primary focus on the widely used 3T3-L1 preadipocyte cell line.[5] Detailed protocols for cell culture, differentiation, and quantification of adipogenesis are provided, along with illustrative quantitative data and diagrams of the underlying signaling pathways and experimental workflows.
Mechanism of Action: The PPARγ Signaling Pathway
This compound exerts its pro-adipogenic effects by binding to and activating PPARγ. This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR). The this compound-PPARγ/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of transcription of genes crucial for adipocyte differentiation and function.
Key downstream targets of PPARγ include CCAAT/enhancer-binding protein alpha (C/EBPα), which works in concert with PPARγ in a positive feedback loop to drive terminal differentiation, and Fatty Acid Binding Protein 4 (FABP4), which is involved in fatty acid uptake and transport.
References
- 1. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. coriell.org [coriell.org]
- 3. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Edaglitazone in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Edaglitazone, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, in the context of metabolic syndrome research. Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.
This compound, through its activation of PPARγ, addresses several of the underlying pathophysiological mechanisms of metabolic syndrome, primarily by improving insulin sensitivity.[1] This document details the mechanism of action, provides expected quantitative outcomes on key metabolic biomarkers based on data from related thiazolidinediones (TZDs), and offers detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound is a high-affinity ligand for PPARγ, a nuclear receptor that plays a critical role in the regulation of adipogenesis, lipid metabolism, and insulin sensitivity.[2][3] Upon binding, this compound induces a conformational change in the PPARγ receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARγ by this compound leads to a cascade of downstream effects that collectively improve metabolic homeostasis:
-
Enhanced Insulin Sensitivity: this compound promotes the differentiation of preadipocytes into mature adipocytes that are more efficient at storing free fatty acids. This leads to a decrease in circulating free fatty acids, which in turn reduces insulin resistance in skeletal muscle and the liver.
-
Improved Glucose Homeostasis: By enhancing insulin sensitivity, this compound facilitates glucose uptake and utilization in peripheral tissues.
-
Modulation of Adipokines: this compound treatment has been shown to increase the production and secretion of adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties. Conversely, it can reduce the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).
-
Lipid Profile Regulation: this compound and other TZDs can influence lipid metabolism, often leading to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
Signaling Pathway
Caption: PPARγ signaling pathway activated by this compound.
Application Notes
Expected Effects on Metabolic Syndrome Biomarkers
While extensive clinical data specifically for this compound's effects on metabolic syndrome biomarkers are not widely published, the well-established effects of other potent PPARγ agonists, such as Pioglitazone, provide a strong basis for expected outcomes. The following tables summarize quantitative data from studies on Pioglitazone, which can be used as a reference for designing experiments with this compound.
Table 1: Expected Effects on Glycemic Control and Insulin Sensitivity
| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | % Change | Compound | Reference |
| Fasting Plasma Glucose (mg/dL) | 172 | 119 | -30.8% | Pioglitazone | |
| HbA1c (%) | 7.8 ± 0.4 | 7.3 ± 0.6 (after 12 weeks) | -6.4% | Pioglitazone | |
| Insulin Sensitivity (HOMA-IR) | 5.4 ± 2.1 | 4.2 ± 1.8 (after 16 weeks) | -22.2% | Pioglitazone |
Table 2: Expected Effects on Lipid Profile
| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | % Change | Compound | Reference |
| Triglycerides (mg/dL) | 250 | 187.5 | -25% | Pioglitazone | |
| HDL Cholesterol (mg/dL) | 40 | 46 | +15% | Pioglitazone | |
| LDL Cholesterol (mg/dL) | 130 | 130 | No significant change | Pioglitazone |
Table 3: Expected Effects on Adipokines and Inflammatory Markers
| Parameter | Baseline (Mean) | Post-Treatment (Mean) | % Change | Compound | Reference |
| Adiponectin (µg/mL) | 7 ± 1 | 21 ± 2 (after 3 months) | +200% | Pioglitazone | |
| TNF-α (pg/mL) | 2.5 | 2.0 (after 12 weeks) | -20% | Pioglitazone | |
| C-Reactive Protein (mg/dL) | 0.8 | 0.4 (after 16 weeks) | -50% | Pioglitazone |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on metabolic syndrome-related parameters.
In Vitro PPARγ Activation Assay
This protocol is designed to quantify the activation of the PPARγ receptor by this compound in a cell-based reporter assay.
Caption: Workflow for in vitro PPARγ activation assay.
Materials:
-
HEK293T or other suitable host cells
-
Expression plasmids for human PPARγ and RXRα
-
PPRE-driven luciferase reporter plasmid
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
Luciferase assay reagent
-
96-well cell culture plates
Protocol:
-
Co-transfect cells with the PPARγ, RXRα, and PPRE-luciferase plasmids using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in DMEM. Given its high potency (EC50 ~35.6 nM), a starting concentration of 1 µM with 1:3 serial dilutions is recommended. A vehicle control (DMSO) should be included.
-
Replace the culture medium with the this compound dilutions.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
Plot the normalized luciferase activity against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.
Adipocyte Differentiation Assay
This protocol assesses the ability of this compound to induce the differentiation of preadipocytes into mature adipocytes.
Caption: Workflow for adipocyte differentiation assay.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% calf serum
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
This compound
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropanol
Protocol:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until they reach confluence.
-
Two days post-confluence, replace the medium with differentiation medium containing various concentrations of this compound (e.g., 0, 10, 100, 1000 nM).
-
After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, with the respective concentrations of this compound.
-
Continue to culture for another 6-8 days, replacing the medium every 2 days with DMEM containing 10% FBS and this compound.
-
Wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and stain with Oil Red O solution for 1 hour to visualize lipid droplets.
-
Wash excess stain with water and visualize the cells under a microscope.
-
For quantification, extract the Oil Red O from the stained cells with isopropanol and measure the absorbance at 510 nm.
Glucose Uptake Assay in Adipocytes
This protocol measures the effect of this compound on glucose uptake in differentiated adipocytes.
Caption: Workflow for glucose uptake assay.
Materials:
-
Differentiated 3T3-L1 adipocytes in 12-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
Insulin
-
2-deoxy-D-[3H]-glucose
-
Cytochalasin B
-
Scintillation fluid and counter
Protocol:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes as described in the previous protocol.
-
Treat the mature adipocytes with the desired concentrations of this compound for 24-48 hours.
-
Serum-starve the cells for 3 hours in DMEM.
-
Wash the cells with KRH buffer and incubate in KRH buffer for 30 minutes.
-
Stimulate the cells with or without 100 nM insulin for 20 minutes.
-
Initiate glucose uptake by adding 0.1 mM 2-deoxy-D-[3H]-glucose (1 µCi/mL). To determine non-specific uptake, a set of wells should be pre-treated with 10 µM cytochalasin B.
-
After 10 minutes, stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1% SDS.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each well.
Animal Studies in a Metabolic Syndrome Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a diet-induced or genetic model of metabolic syndrome (e.g., db/db mice, ob/ob mice, or high-fat diet-fed rats).
Caption: Workflow for in vivo animal study.
Materials:
-
Animal model of metabolic syndrome (e.g., C57BL/6J mice on a high-fat diet)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose and insulin for tolerance tests
-
Equipment for blood collection and analysis
Protocol:
-
Induce metabolic syndrome in the animals (e.g., by feeding a high-fat diet for 8-12 weeks).
-
Randomize the animals into treatment groups: vehicle control, low-dose this compound (e.g., 1-3 mg/kg/day), and high-dose this compound (e.g., 10-30 mg/kg/day).
-
Administer the treatments daily via oral gavage for a period of 4 to 8 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, perform metabolic tests such as an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).
-
Collect terminal blood samples for the analysis of fasting glucose, insulin, triglycerides, HDL, and adiponectin levels.
-
Harvest tissues such as liver, adipose tissue, and skeletal muscle for further analysis (e.g., gene expression of PPARγ target genes, histology).
Safety and Handling
Thiazolidinediones as a class have been associated with side effects such as fluid retention, weight gain, and an increased risk of bone fractures in some populations. Researchers should handle this compound with appropriate personal protective equipment in a laboratory setting. For in vivo studies, animals should be monitored for signs of edema and other potential adverse effects.
References
Edaglitazone: Application Notes for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edaglitazone (also known as BM 13.1258 and R-483) is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity. As a member of the thiazolidinedione (TZD) class of drugs, this compound has been investigated for its potential therapeutic applications in type 2 diabetes and other metabolic disorders. Its high potency and selectivity make it an excellent reference compound for high-throughput screening (HTS) campaigns aimed at identifying novel PPARγ modulators.
These application notes provide detailed protocols and data for the use of this compound in HTS assays, focusing on its mechanism of action and its application in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common platform for studying nuclear receptor-ligand interactions.
Mechanism of Action: PPARγ Activation
This compound exerts its effects by binding to the ligand-binding domain (LBD) of PPARγ. Upon binding, PPARγ undergoes a conformational change that promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins. This activated complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARγ/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription. This signaling cascade ultimately results in the regulation of genes involved in glucose and lipid metabolism.
Figure 1. this compound-mediated PPARγ signaling pathway.
Quantitative Data for HTS Assay Development
The following table summarizes the key pharmacological parameters of this compound and other commonly used PPARγ agonists, Rosiglitazone and Pioglitazone. This data is essential for designing HTS assays, determining appropriate compound concentrations, and interpreting screening results.
| Compound | Target(s) | EC50 (PPARγ) | EC50 (PPARα) | Kd (PPARγ) | Solubility |
| This compound | PPARγ / PPARα | 35.6 nM[1][2] | 1053 nM[1][2] | Not explicitly reported, but high affinity suggested[3] | Soluble to 100 mM in DMSO |
| Rosiglitazone | Selective PPARγ | 60 nM | No activity | 40 nM | Soluble to 100 mM in DMSO |
| Pioglitazone | Selective PPARγ | 0.69 µM (690 nM) | Weak agonist activity reported | Not explicitly reported | Soluble to 25 mM in DMSO |
Experimental Protocols
High-Throughput Screening for PPARγ Agonists using TR-FRET
This protocol describes a homogenous, TR-FRET-based coactivator recruitment assay to identify and characterize PPARγ agonists. The assay measures the binding of a fluorescently-labeled coactivator peptide to the GST-tagged PPARγ ligand-binding domain (LBD) in the presence of a test compound. A terbium-labeled anti-GST antibody serves as the FRET donor, and the fluorescently-labeled coactivator peptide acts as the FRET acceptor. Agonist binding to the PPARγ-LBD induces a conformational change that facilitates the recruitment of the coactivator peptide, bringing the donor and acceptor into close proximity and generating a FRET signal.
Figure 2. High-throughput screening workflow for PPARγ agonists.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM DTT, 0.1% BSA.
-
GST-tagged human PPARγ-LBD: Recombinant protein.
-
Fluorescently-labeled Coactivator Peptide: e.g., a peptide derived from the SRC-1 or TRAP220 coactivator labeled with a suitable acceptor fluorophore (e.g., Fluorescein or Alexa Fluor 647).
-
Terbium-labeled Anti-GST Antibody: FRET donor.
-
This compound: Reference agonist.
-
Test Compounds: Library of small molecules.
-
Assay Plates: Low-volume, 384-well black plates.
-
Plate Reader: Capable of TR-FRET measurements.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution series of this compound in assay buffer to generate a dose-response curve (e.g., 10-point, 1:3 dilution series starting from a high concentration).
-
Prepare test compounds at the desired screening concentration in assay buffer.
-
-
Reagent Preparation:
-
Dilute the GST-PPARγ-LBD, fluorescently-labeled coactivator peptide, and terbium-labeled anti-GST antibody to their optimized working concentrations in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
-
Assay Procedure (for a 20 µL final volume):
-
Add 5 µL of the diluted test compound or this compound dilution to the wells of the 384-well plate.
-
Add 5 µL of the diluted GST-PPARγ-LBD solution to each well.
-
Add 10 µL of a pre-mixed solution containing the fluorescently-labeled coactivator peptide and the terbium-labeled anti-GST antibody.
-
Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader.
-
Set the excitation wavelength to approximately 340 nm.
-
Measure the emission at the donor wavelength (for terbium, typically ~495 nm and ~520 nm) and the acceptor wavelength (dependent on the chosen fluorophore, e.g., ~520 nm for Fluorescein or ~665 nm for Alexa Fluor 647) after a suitable time delay (e.g., 100 µs).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.
-
For the this compound dose-response curve, plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For single-point screening of test compounds, compare the TR-FRET ratio of each compound to the positive (this compound) and negative (DMSO vehicle) controls to identify potential hits.
-
Conclusion
This compound is a valuable tool for researchers in the field of metabolic disease and drug discovery. Its high potency and selectivity for PPARγ make it an ideal reference agonist for a variety of HTS assays. The detailed TR-FRET protocol provided here offers a robust and reliable method for identifying and characterizing novel PPARγ modulators. The provided quantitative data and workflow diagrams are intended to facilitate the seamless integration of this compound into your screening campaigns.
References
Application Notes: Determining the Binding Affinity of Edaglitazone to PPARγ
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edaglitazone (also known as R-483) is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a ligand-activated transcription factor playing a crucial role in lipid metabolism, insulin sensitivity, and inflammation.[1] As a member of the thiazolidinedione (TZD) class of drugs, this compound's therapeutic effects are mediated by its direct binding to the PPARγ ligand-binding domain (LBD). This binding event initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent regulation of target gene expression.[2] Understanding the binding affinity of this compound to PPARγ is fundamental for characterizing its potency and selectivity, and for the development of novel therapeutics targeting this nuclear receptor.
These application notes provide a detailed protocol for determining the binding affinity of this compound to human PPARγ using a competitive fluorescence polarization (FP) assay. This method is a robust, high-throughput, and non-radioactive technique suitable for quantifying ligand-receptor interactions in a homogenous format.
Principle of the Assay
The fluorescence polarization-based competitive binding assay measures the binding of a small molecule (this compound) to a larger protein (PPARγ LBD) by monitoring the change in the polarization of fluorescent light. A fluorescently labeled PPARγ ligand (tracer) with a known affinity for the receptor is used. When the tracer is unbound and free in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger PPARγ protein, the tracer's rotation is significantly slowed, leading to an increase in fluorescence polarization.
In a competitive binding experiment, a test compound like this compound is introduced to the mixture of the PPARγ protein and the fluorescent tracer. This compound will compete with the tracer for binding to the PPARγ LBD. As the concentration of this compound increases, it displaces more of the fluorescent tracer from the receptor, causing a decrease in the overall fluorescence polarization. The IC50 value (the concentration of this compound required to displace 50% of the bound tracer) can then be determined and used to calculate the binding affinity (Ki).
Data Presentation
The quantitative data obtained from the binding affinity assay can be summarized in the following tables for clear comparison.
Table 1: Binding Affinity of this compound to PPARγ
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |
| This compound | Human PPARγ LBD | Fluorescence Polarization | (Experimental Value) | (Calculated Value) |
| Rosiglitazone (Control) | Human PPARγ LBD | Fluorescence Polarization | (Experimental Value) | (Calculated Value) |
Table 2: Selectivity Profile of this compound
| Compound | EC50 PPARγ (nM) | EC50 PPARα (nM) | Selectivity (PPARα/PPARγ) |
| This compound | 35.6 | 1053 | ~30-fold |
Experimental Protocols
Materials and Reagents
-
Human PPARγ Ligand Binding Domain (LBD): Recombinant, purified protein.
-
This compound: Purity ≥98%.
-
Rosiglitazone: Positive control, Purity ≥98%.
-
Fluorescent PPARγ Tracer: A fluorescently labeled ligand with high affinity for PPARγ (e.g., a Bodipy-labeled TZD).
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS) pH 7.4, containing 0.01% Bovine Serum Albumin (BSA) to prevent non-specific binding.
-
DMSO: For dissolving compounds.
-
384-well black, flat-bottom microplates: Low-binding surface recommended.
-
Plate reader: Capable of measuring fluorescence polarization.
Experimental Workflow Diagram
References
Application Notes and Protocols for Edaglitazone Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edaglitazone is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity.[1][2][3] Activation of PPARγ by agonists like this compound initiates a signaling cascade that leads to the transcription of target genes involved in these metabolic processes.[4][5] Reporter gene assays are a fundamental tool for quantifying the potency and efficacy of PPARγ agonists. This document provides a detailed protocol for a cell-based luciferase reporter gene assay to characterize the activity of this compound.
The assay principle relies on a genetically engineered cell line that stably expresses the human PPARγ receptor. These cells also contain a luciferase reporter gene under the control of a PPARγ-responsive promoter element. When an agonist such as this compound binds to and activates PPARγ, the receptor-agonist complex binds to the promoter, driving the expression of luciferase. The resulting luminescence is directly proportional to the level of PPARγ activation and can be measured to determine the compound's activity.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and a common reference agonist, Rosiglitazone, in PPARγ activation assays. This data is essential for designing experiments and interpreting results.
| Parameter | This compound | Rosiglitazone (Reference Agonist) | Reference(s) |
| EC50 (PPARγ) | 35.6 nM (cofactor recruitment) | ~225 nM (reporter assay) | |
| Receptor Selectivity | Selective for PPARγ over PPARα | Potent PPARγ agonist | |
| Typical Assay Conc. Range | 0.1 nM - 10 µM | 1 nM - 10 µM | |
| Z'-Factor | Not specified | > 0.7 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the molecular signaling pathway of this compound action and the general workflow of the reporter gene assay.
Caption: this compound activates the PPARγ signaling pathway.
Caption: Experimental workflow for the this compound reporter gene assay.
Experimental Protocol
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Materials and Reagents
-
PPARγ reporter cell line (e.g., HEK293 or U2OS cells stably transfected with human PPARγ and a luciferase reporter construct)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Assay medium (e.g., DMEM with low serum or charcoal-stripped FBS)
-
This compound
-
Rosiglitazone (as a positive control)
-
DMSO (vehicle control)
-
Sterile, white, clear-bottom 96-well assay plates
-
Luciferase assay reagent (e.g., ONE-Glo™ or Dual-Glo® Luciferase Assay System)
-
Luminometer plate reader
Procedure
Day 1: Cell Seeding and Compound Treatment
-
Cell Preparation: Culture PPARγ reporter cells according to standard protocols. On the day of the assay, harvest cells and perform a cell count to determine viability and density.
-
Cell Seeding: Resuspend the cells in assay medium to a final concentration that will result in 80-90% confluency at the end of the incubation period (e.g., 10,000 - 30,000 cells per well). Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in assay medium to create 2X working concentrations. A typical 8-point dilution series might range from 20 µM down to 0.2 nM (final assay concentrations will be 1X).
-
Prepare a 2X working concentration of Rosiglitazone as a positive control (e.g., 2 µM final concentration).
-
Prepare a vehicle control containing the same final concentration of DMSO as the test compounds (typically ≤ 0.1%).
-
-
Compound Addition: Add 100 µL of the 2X compound dilutions, positive control, or vehicle control to the appropriate wells containing the cells. This will bring the total volume to 200 µL per well and dilute the compounds to their final 1X concentration.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
Day 2: Luminescence Reading
-
Plate Equilibration: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 20-30 minutes.
-
Substrate Preparation: Prepare the luciferase assay reagent according to the manufacturer’s instructions.
-
Substrate Addition: Add the recommended volume of luciferase reagent to each well (e.g., 100 µL).
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light, to allow the lytic reaction and luminescent signal to stabilize.
-
Luminescence Measurement: Read the luminescence (Relative Light Units, RLU) on a plate-reading luminometer.
Data Analysis
-
Background Subtraction: Subtract the average RLU from wells containing no cells (media and substrate only) from all other RLU values.
-
Fold Change Calculation: Normalize the data by dividing the RLU of each this compound-treated well by the average RLU of the vehicle control wells. This will express the results as "Fold Induction".
-
Dose-Response Curve: Plot the Fold Induction against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine the EC50 value.
-
Assay Quality Control (Z'-Factor): The Z'-factor is a measure of the statistical effect size and is used to assess the quality and reliability of the assay. It is calculated using the positive (e.g., high concentration of Rosiglitazone) and negative (vehicle) controls.
Formula: Z' = 1 - ( (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| )
Interpretation:
-
Z' > 0.5: Excellent assay
-
0 < Z' < 0.5: Marginal assay
-
Z' < 0: Unacceptable assay
-
Conclusion
This protocol provides a robust framework for quantifying the agonist activity of this compound on the PPARγ receptor. Adherence to proper cell culture techniques and careful data analysis, including the calculation of the Z'-factor, will ensure the generation of reliable and reproducible results for drug discovery and development applications.
References
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. researchgate.net [researchgate.net]
- 3. assay.dev [assay.dev]
- 4. researchgate.net [researchgate.net]
- 5. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Edaglitazone in Neurodegenerative Disease Research
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of structure and function of neurons.[1][2] Key pathological features include the aggregation of misfolded proteins (e.g., amyloid-beta (Aβ) and tau in AD), neuroinflammation, mitochondrial dysfunction, and oxidative stress.[1][3][4] Peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression related to glucose/lipid metabolism and inflammation, has emerged as a significant therapeutic target in this field.
Edaglitazone belongs to the thiazolidinedione (TZD) class of drugs, which are potent agonists of PPARγ. While much of the preclinical and clinical research in neurodegeneration has been conducted with other TZDs like Pioglitazone and Rosiglitazone, this compound is expected to share a similar mechanism of action. These compounds have shown promise in mitigating several pathological hallmarks of neurodegenerative diseases. These application notes provide an overview of the mechanisms, preclinical data, and key experimental protocols for investigating this compound and other PPARγ agonists in neurodegenerative disease research.
Mechanism of Action of this compound
As a PPARγ agonist, this compound's primary mechanism involves binding to and activating the PPARγ receptor. This ligand-activated transcription factor forms a heterodimer with the retinoid X receptor (RXR). In its inactive state, this complex is bound to co-repressors, silencing gene transcription. Upon agonist binding, a conformational change releases the co-repressors and recruits co-activators, such as PGC-1α, initiating the transcription of target genes. This activation leads to several neuroprotective effects:
-
Anti-Inflammatory Effects: Activated PPARγ can suppress the expression of pro-inflammatory genes by antagonizing transcription factors like NF-κB and AP-1. This leads to a reduction in the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β in microglia and astrocytes.
-
Mitochondrial Biogenesis and Function: PPARγ activation, particularly through its co-activator PGC-1α, is a master regulator of mitochondrial biogenesis. This leads to increased mitochondrial DNA content, enhanced activity of respiratory chain complexes (I and IV), and reduced mitochondrial oxidative stress.
-
Modulation of Aβ Pathology: PPARγ agonists have been shown to reduce the production of Aβ peptides by decreasing the transcription and expression of β-secretase (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). They may also enhance Aβ clearance.
-
Reduction of Tau Hyperphosphorylation: Evidence suggests that PPARγ agonists can reduce the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles in AD. This may occur through the inhibition of kinases like cyclin-dependent kinase 5 (Cdk5) and glycogen synthase kinase-3β (GSK-3β).
References
- 1. Advances in PPARs Molecular Dynamics and Glitazones as a Repurposing Therapeutic Strategy through Mitochondrial Redox Dynamics against Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ agonists as therapeutics for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Actions of the Thiazolidinediones in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reassessment of Pioglitazone for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Edaglitazone's Role in Cardiovascular Disease Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edaglitazone is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a ligand-activated transcription factor that plays a crucial role in the regulation of glucose and lipid metabolism, as well as inflammation.[1] As a member of the thiazolidinedione (TZD) class of drugs, this compound shares a mechanism of action with other well-studied compounds like pioglitazone and rosiglitazone. These agents have been investigated for their potential cardiovascular benefits beyond their primary indication for type 2 diabetes. This document provides detailed application notes and protocols for studying the role of this compound in cardiovascular disease, with a focus on its mechanism of action, and its effects on endothelial function, atherosclerosis, myocardial infarction, and platelet aggregation.
While specific experimental data for this compound is emerging, much of the understanding of its cardiovascular effects is extrapolated from studies on other PPARγ agonists, particularly pioglitazone. Therefore, the protocols provided herein are generalized for the study of PPARγ agonists and can be adapted for this compound.
Mechanism of Action
This compound exerts its effects by binding to and activating PPARγ. This nuclear receptor forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in various physiological processes relevant to cardiovascular health.
Key Signaling Pathways
The activation of PPARγ by this compound influences several signaling pathways implicated in cardiovascular disease:
-
Insulin Signaling: Improves insulin sensitivity in peripheral tissues, leading to better glycemic control.
-
Lipid Metabolism: Regulates the expression of genes involved in fatty acid uptake, storage, and transport.
-
Inflammation: Suppresses the expression of pro-inflammatory cytokines and promotes an anti-inflammatory phenotype in macrophages.
-
Endothelial Function: Enhances the production of nitric oxide (NO) and reduces oxidative stress in endothelial cells.
Figure 1: this compound's Mechanism of Action via PPARγ Activation.
Quantitative Data Summary
The following tables summarize quantitative data on the potency and cardiovascular effects of this compound and the related PPARγ agonist, pioglitazone.
Table 1: Potency of this compound
| Parameter | Value | Reference |
| PPARγ EC50 | 35.6 nM | [2] |
| PPARα EC50 | 1053 nM | [2] |
EC50 (Half-maximal effective concentration) for cofactor recruitment.
Table 2: Effects of Pioglitazone on Lipid Profile
| Parameter | Change with Pioglitazone | Reference |
| Triglycerides | ↓ 15.2% | [3] |
| Total Cholesterol | ↓ 9.0% | [3] |
| LDL Cholesterol | ↑ 2.2% | |
| HDL Cholesterol | ↑ 1.8% | |
| LDL Particle Diameter | ↑ 0.23 nm |
Data from a study where patients on stable statin therapy were converted from rosiglitazone to pioglitazone.
Table 3: Effects of Pioglitazone on Inflammatory Markers
| Marker | Change with Pioglitazone | Reference |
| hs-CRP | ↓ (Significant) | |
| IL-6 | ↓ (Non-significant) | |
| TNF-α | ↓ |
hs-CRP (high-sensitivity C-reactive protein), IL-6 (Interleukin-6), TNF-α (Tumor necrosis factor-alpha).
Experimental Protocols
Detailed methodologies for key experiments to investigate the cardiovascular effects of this compound are provided below.
Protocol 1: In Vitro PPARγ Transactivation Assay
This assay determines the ability of this compound to activate the PPARγ receptor.
Figure 2: Workflow for In Vitro PPARγ Transactivation Assay.
Materials:
-
Cell line expressing human PPARγ (e.g., HEK293T)
-
Reporter plasmid containing PPREs upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: In Vitro Endothelial Tube Formation Assay
This assay assesses the effect of this compound on the angiogenic capacity of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
This compound
-
Microscope with imaging software
Procedure:
-
Plate Preparation:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in medium containing different concentrations of this compound or a vehicle control.
-
Seed the cells onto the prepared Matrigel-coated plates.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator for 4-18 hours to allow for tube formation.
-
-
Imaging and Analysis:
-
Visualize the tube-like structures using a microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
Protocol 3: In Vivo Atherosclerosis Model in Apolipoprotein E-deficient (ApoE-/-) Mice
This model is used to evaluate the effect of this compound on the development and progression of atherosclerotic plaques.
Figure 3: Workflow for Atherosclerosis Study in ApoE-/- Mice.
Materials:
-
ApoE-/- mice
-
High-fat diet (e.g., Western diet)
-
This compound
-
Vehicle for drug administration (e.g., carboxymethyl cellulose)
-
Surgical instruments for euthanasia and tissue harvesting
-
Oil Red O stain
-
Microscope with imaging software
Procedure:
-
Animal Model and Diet:
-
At 6-8 weeks of age, place ApoE-/- mice on a high-fat diet to induce atherosclerosis.
-
-
Drug Administration:
-
Administer this compound or vehicle to the mice daily by oral gavage for a period of 8-12 weeks.
-
-
Tissue Harvesting:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the vascular system with saline followed by a fixative.
-
Carefully dissect the entire aorta.
-
-
Plaque Quantification:
-
Clean the aorta of surrounding adipose tissue and open it longitudinally.
-
Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
Capture images of the stained aorta and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
For more detailed analysis, the aortic root can be sectioned and stained to assess plaque morphology and composition.
-
Protocol 4: In Vivo Myocardial Infarction Model in Mice
This model is used to investigate the potential cardioprotective effects of this compound in the context of ischemic injury.
Materials:
-
C57BL/6 mice or other appropriate strain
-
Anesthetics and analgesics
-
Surgical instruments for thoracotomy and coronary artery ligation
-
Ventilator
-
This compound
-
Echocardiography system
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Pre-treatment:
-
Administer this compound or vehicle to the mice for a specified period (e.g., 1-2 weeks) prior to surgery.
-
-
Surgical Procedure:
-
Anesthetize the mouse, intubate, and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction. In sham-operated control animals, the suture is passed under the artery but not tied.
-
-
Post-operative Care and Treatment:
-
Close the chest and allow the mouse to recover.
-
Continue daily administration of this compound or vehicle.
-
-
Assessment of Cardiac Function:
-
Perform echocardiography at various time points post-MI (e.g., 1, 7, and 28 days) to assess cardiac function and remodeling (e.g., ejection fraction, fractional shortening, ventricular dimensions).
-
-
Infarct Size Measurement:
-
At the end of the study, euthanize the mice and excise the hearts.
-
Slice the ventricles and stain with TTC. Viable myocardium stains red, while the infarcted area remains pale.
-
Quantify the infarct size as a percentage of the total ventricular area.
-
Protocol 5: Ex Vivo Platelet Aggregation Assay
This assay evaluates the antiplatelet activity of this compound.
Materials:
-
Human or animal blood
-
Anticoagulant (e.g., acid-citrate-dextrose)
-
Platelet-rich plasma (PRP)
-
Platelet agonist (e.g., ADP, collagen)
-
This compound
-
Platelet aggregometer
Procedure:
-
PRP Preparation:
-
Collect blood into tubes containing an anticoagulant.
-
Centrifuge the blood at a low speed to obtain PRP.
-
-
Incubation with this compound:
-
Incubate PRP with various concentrations of this compound or vehicle for a specified time.
-
-
Platelet Aggregation Measurement:
-
Place the PRP samples in the aggregometer.
-
Add a platelet agonist to induce aggregation.
-
Monitor the change in light transmission as platelets aggregate.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation for each concentration of this compound.
-
Determine the IC50 value (the concentration that inhibits aggregation by 50%).
-
A study has shown that this compound exhibits antiplatelet activity, and at low concentrations, it increases intraplatelet cAMP levels.
Conclusion
This compound, as a potent PPARγ agonist, holds promise for beneficial cardiovascular effects. The protocols outlined in this document provide a framework for researchers to investigate its role in key aspects of cardiovascular disease, including endothelial dysfunction, atherosclerosis, myocardial infarction, and platelet aggregation. While drawing upon the extensive research on other TZDs, these guidelines can be specifically adapted to elucidate the unique cardiovascular profile of this compound, contributing to a better understanding of its therapeutic potential. It is important to note that while PPARγ agonists have shown cardiovascular benefits, some have also been associated with adverse effects such as fluid retention and an increased risk of heart failure, warranting careful investigation in preclinical and clinical studies.
References
- 1. Study of the interactions between this compound and Ciglitazone with PPARγ and their antiplatelet profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | PPARγ | Tocris Bioscience [tocris.com]
- 3. Effects of pioglitazone on lipid and lipoprotein profiles in patients with type 2 diabetes and dyslipidaemia after treatment conversion from rosiglitazone while continuing stable statin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing experimental variability with Edaglitazone
Welcome to the technical support center for Edaglitazone. This resource is designed for researchers, scientists, and drug development professionals to address experimental variability and provide guidance on the effective use of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound.
Q1: My cells are showing signs of toxicity or reduced viability after this compound treatment. What could be the cause?
A1: Several factors could contribute to cellular toxicity. Here's a troubleshooting guide:
-
Concentration Too High: this compound is a potent PPARγ agonist. Ensure you are using a concentration appropriate for your cell line. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration range.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%).
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to PPARγ agonists. What is optimal for one cell line may be toxic to another.
-
Contamination: Rule out any potential microbial contamination of your cell cultures, as this can cause cell stress and death.
Q2: I am not observing the expected effect of this compound on adipocyte differentiation in my 3T3-L1 cells. What should I check?
A2: Inconsistent or poor adipocyte differentiation can be due to several factors:
-
Sub-optimal Differentiation Cocktail: The composition and timing of your differentiation cocktail (e.g., insulin, dexamethasone, IBMX) are critical. Ensure your protocol is optimized for your specific 3T3-L1 sub-clone. Some protocols recommend the continued presence of a PPARγ agonist throughout the differentiation period for maximal effect.
-
This compound Concentration: Ensure you are using an effective concentration of this compound. A typical starting point for 3T3-L1 differentiation is in the range of 1-10 µM.
-
Cell Confluency: It is crucial to induce differentiation only after the 3T3-L1 preadipocytes have reached 100% confluency.
-
Reagent Quality: Verify the quality and activity of all components in your differentiation cocktail, including the this compound.
Q3: The results of my glucose uptake assay are highly variable between experiments. How can I improve consistency?
A3: Variability in glucose uptake assays can be minimized by carefully controlling several parameters:
-
Insulin Stimulation: Ensure consistent timing and concentration of insulin stimulation across all wells and experiments.
-
Washing Steps: Incomplete washing to remove excess glucose can lead to high background readings. Perform washing steps thoroughly and consistently.
-
Cell Number: Seed an equal number of cells in each well and ensure even cell distribution.
-
This compound Pre-incubation Time: Standardize the pre-incubation time with this compound before initiating the glucose uptake assay.
Q4: I am having trouble detecting a clear signal for PPARγ target gene expression by Western blot after this compound treatment. What are some potential solutions?
A4: Weak or absent signals in a Western blot can be frustrating. Here are some troubleshooting tips:
-
Antibody Quality: Ensure you are using a high-quality primary antibody that is validated for the detection of your target protein.
-
Protein Extraction: Use a lysis buffer that is appropriate for nuclear proteins, as PPARγ is a nuclear receptor.
-
Loading Amount: Load a sufficient amount of total protein per lane (typically 20-30 µg).
-
Positive Control: Include a positive control, such as a cell lysate known to express the target protein, to validate your antibody and protocol.
-
Treatment Duration: Optimize the treatment duration with this compound. The induction of target gene expression is time-dependent.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Weight | 464.56 g/mol | [1] |
| Formula | C₂₄H₂₀N₂O₄S₂ | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at +4°C | |
| EC₅₀ for PPARγ | 35.6 nM | |
| EC₅₀ for PPARα | 1053 nM |
Table 2: Reported IC₅₀ Values of Thiazolidinediones in Various Cancer Cell Lines
| Cell Line | Drug | IC₅₀ (µM) | Reference |
| Esophageal Cancer (EC109) | Rosiglitazone | ~20 | |
| Non-Small Cell Lung Cancer (H460) | Pioglitazone | ~10 | |
| Non-Small Cell Lung Cancer (H1299) | Pioglitazone | ~10 |
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with this compound.
Adipocyte Differentiation of 3T3-L1 Cells
This protocol is adapted from established methods for inducing adipogenesis in 3T3-L1 preadipocytes using a PPARγ agonist.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation Medium I (DMI): DMEM with 10% FBS, 1 µM Dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 1 µg/mL Insulin.
-
Differentiation Medium II (DMII): DMEM with 10% FBS and 1 µg/mL Insulin.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and grow to 100% confluency.
-
Initiation of Differentiation (Day 0): Two days post-confluency, replace the growth medium with DMI containing the desired concentration of this compound (e.g., 1-10 µM).
-
Differentiation (Day 2): After 48 hours, replace the medium with DMII containing the same concentration of this compound.
-
Maturation (Day 4 onwards): Replace the medium every two days with fresh DMII containing this compound.
-
Assessment of Differentiation (Day 8-12): Lipid droplet accumulation can be visualized by Oil Red O staining.
Glucose Uptake Assay
This protocol outlines a common method to measure glucose uptake in adipocytes or other cell types.
Materials:
-
Differentiated adipocytes (or other target cells) in a multi-well plate
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin solution
-
2-deoxy-D-[³H]glucose
-
Cytochalasin B
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Serum Starvation: Serum-starve the cells for 2-4 hours in serum-free medium.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with or without insulin for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose to each well and incubate for 5-10 minutes at 37°C. To determine non-specific uptake, add cytochalasin B to a subset of wells.
-
Termination: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
Western Blot for PPARγ Target Gene Expression
This protocol provides a general procedure for detecting the expression of PPARγ and its target proteins.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-FABP4, anti-CD36)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
PPARγ Signaling Pathway
General Experimental Workflow for Assessing this compound Effects
Troubleshooting Logic for Inconsistent Results
References
Technical Support Center: Optimizing Edaglitazone Concentration for In Vitro Studies
Welcome to the technical support center for the use of Edaglitazone in in vitro research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin sensitivity.[1] Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the regulation of target gene transcription. This ultimately modulates the expression of genes involved in glucose and lipid homeostasis.
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data, a good starting point for most cell-based assays is in the nanomolar to low micromolar range.
-
For PPARγ activation assays: The EC50 for this compound's activation of PPARγ is approximately 35.6 nM.[2] Therefore, a concentration range of 10 nM to 1 µM is recommended for initial experiments.
-
For adipocyte differentiation assays (e.g., in 3T3-L1 cells): Based on protocols for similar thiazolidinediones like rosiglitazone, a concentration range of 0.1 µM to 10 µM is often effective.[3][4]
-
For anti-inflammatory assays in macrophages (e.g., RAW264.7): A starting range of 1 µM to 25 µM can be explored, with similar compounds showing effects in this range.
-
For cytotoxicity assays: Higher concentrations, potentially up to 100 µM, may be necessary to observe cytotoxic effects, depending on the cell line.
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO at a concentration of up to 100 mM. For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 50 mM) and then dilute it further in your cell culture medium to the desired final concentration.
-
Preparation: Dissolve the this compound powder in anhydrous DMSO to the desired stock concentration. Ensure complete dissolution by gentle vortexing.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: What are the key downstream signaling pathways activated by this compound?
The primary signaling pathway activated by this compound is the PPARγ pathway. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
Key downstream effects include:
-
Adipogenesis: Upregulation of genes that promote the differentiation of pre-adipocytes into mature adipocytes (e.g., FABP4/aP2, LPL).
-
Lipid Metabolism: Increased expression of genes involved in fatty acid uptake and storage.
-
Glucose Homeostasis: Modulation of genes that enhance insulin sensitivity.
-
Anti-inflammatory Effects: Transrepression of pro-inflammatory transcription factors like NF-κB.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro studies with this compound.
Issue 1: Low or No Biological Response to this compound Treatment
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your cell type and assay. Start with a broad range (e.g., 10 nM to 50 µM). |
| Degraded this compound Stock | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C or -80°C in single-use aliquots). |
| Low PPARγ Expression in Cells | Verify the expression of PPARγ in your cell line using qPCR or Western blotting. Choose a cell line known to express sufficient levels of PPARγ for your intended experiment. |
| Cellular Resistance or Insensitivity | Ensure cells are healthy and in the logarithmic growth phase. High passage numbers can lead to altered cellular responses. |
| Inappropriate Assay Endpoint or Timing | Optimize the incubation time with this compound. The kinetics of the response can vary depending on the downstream effect being measured. |
Issue 2: High Cell Death or Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| This compound Concentration is Too High | Perform a cell viability assay (e.g., MTT, MTS, or CCK-8) with a range of this compound concentrations to determine the cytotoxic threshold for your cell line. |
| DMSO Toxicity | Ensure the final concentration of DMSO in the culture medium is below the toxic level for your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO without this compound). |
| Off-Target Effects | At very high concentrations, off-target effects may contribute to cytotoxicity. Correlate the observed cytotoxicity with the dose-response for the intended biological effect. |
| Cell Culture Conditions | Ensure optimal cell culture conditions (e.g., confluency, media components, incubator settings) to maintain cell health. |
Issue 3: Inconsistent or Variable Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Dosing | Ensure accurate and consistent preparation of working solutions from the stock. Use calibrated pipettes. |
| Variability in Cell Seeding Density | Maintain consistent cell seeding densities across all experimental wells and plates. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or culture medium instead. |
| Inconsistent Incubation Times | Standardize all incubation times for this compound treatment and subsequent assay steps. |
| Lot-to-Lot Variability of Reagents | If using commercial kits or reagents (e.g., antibodies, media supplements), be aware of potential lot-to-lot variations. Test new lots before use in critical experiments. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Replace the medium in the wells with the prepared this compound solutions or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Adipocyte Differentiation of 3T3-L1 Cells
This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes using this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (BCS)
-
Differentiation Medium (DM): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin.
-
Insulin Medium (IM): DMEM with 10% FBS and 1 µg/mL Insulin.
-
This compound
-
Oil Red O staining solution
-
6-well plates
Procedure:
-
Seed 3T3-L1 cells in 6-well plates and grow them in DMEM with 10% BCS until they are 2 days post-confluent (Day 0).
-
On Day 0, replace the medium with Differentiation Medium containing the desired concentration of this compound (e.g., 1 µM) or vehicle control.
-
On Day 2, replace the medium with Insulin Medium containing this compound or vehicle control.
-
On Day 4, and every two days thereafter, replace the medium with fresh Insulin Medium containing this compound or vehicle control.
-
Typically, by Day 8-10, significant lipid droplet accumulation should be visible.
-
To visualize differentiation, wash the cells with PBS, fix with 10% formalin for 10 minutes, and stain with Oil Red O solution for 1 hour. Wash with water and visualize under a microscope.
Gene Expression Analysis by qPCR
This protocol outlines the steps for analyzing changes in target gene expression following this compound treatment.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., FABP4, LPL) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for your target and housekeeping genes, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| EC50 for PPARγ Activation | 35.6 nM | Cofactor Recruitment Assay | |
| EC50 for PPARα Activation | 1053 nM | Cofactor Recruitment Assay | |
| Effective Concentration for Anti-platelet Activity | 3 - 16 µM | Platelet Aggregation Assay | |
| Solubility in DMSO | 100 mM | - |
Disclaimer: The information provided in this technical support center is intended for research use only. The protocols and concentration ranges are general guidelines and may require optimization for specific experimental conditions. Always consult relevant literature and perform appropriate validation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced 3T3-L1 Differentiation into Adipocytes by Pioglitazone Pharmacological Activation of Peroxisome Proliferator Activated Receptor-Gamma (PPAR-γ) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Edaglitazone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Edaglitazone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] It belongs to the thiazolidinedione (TZD) class of drugs.[1] Its binding to PPARγ leads to the transcription of genes involved in glucose and lipid metabolism, which enhances insulin sensitivity.[1]
Q2: Are there any known or suspected off-target effects of this compound?
Yes. This compound has a known off-target effect on platelets, causing an antiplatelet activity.[1] This effect is attributed to an increase in intraplatelet cyclic AMP (cAMP) levels and the prevention of PPARγ secretion. Additionally, as a member of the TZD class, there is a potential for off-target effects observed with other TZDs, such as interactions with other signaling pathways (e.g., ERK1/2, p38 MAPK) and binding to other proteins like dehydrogenases.
Q3: My experiment shows an unexpected cellular phenotype after this compound treatment that doesn't seem to be related to PPARγ activation. What could be the cause?
This could be due to an off-target effect. Consider the following possibilities:
-
Activation of cAMP signaling: this compound is known to increase cAMP levels in platelets. This could activate Protein Kinase A (PKA) and affect various downstream signaling pathways in other cell types as well.
-
Modulation of kinase activity: Other TZDs have been shown to affect kinase signaling pathways like ERK1/2 and p38 MAPK, sometimes independently of PPARγ.
-
Binding to other proteins: Rosiglitazone and pioglitazone, other TZD drugs, have been shown to bind to off-target proteins, including various dehydrogenases.
To investigate this, you can perform experiments to measure cAMP levels, assess the phosphorylation status of key kinases (e.g., ERK1/2, p38), and conduct broader off-target screening assays.
Q4: How can I differentiate between on-target PPARγ-mediated effects and off-target effects of this compound in my cellular assays?
To dissect the mechanism of action, you can use the following strategies:
-
Use a PPARγ antagonist: Co-treatment with a specific PPARγ antagonist, such as GW9662, can help determine if the observed effect is dependent on PPARγ activation. If the effect persists in the presence of the antagonist, it is likely an off-target effect.
-
Use a structurally different PPARγ agonist: Compare the effects of this compound with another potent PPARγ agonist from a different chemical class. If the effect is unique to this compound, it suggests a potential off-target mechanism.
-
Genetic knockdown or knockout of PPARγ: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PPARγ expression in your cell model can definitively determine if the receptor is required for the observed phenotype.
Quantitative Data Summary
Table 1: this compound Activity Profile
| Target | Assay | Species | Value | Reference |
| PPARγ | Cofactor Recruitment | Human | EC50 = 35.6 nM | |
| PPARα | Cofactor Recruitment | Human | EC50 = 1053 nM |
Experimental Protocols
Protocol 1: Kinase Profiling to Identify Potential Off-Target Kinase Interactions
This protocol provides a general framework for screening this compound against a panel of kinases to identify potential off-target interactions. This is often performed as a fee-for-service by specialized companies.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). From this, prepare a series of dilutions to be tested (e.g., 10 µM, 1 µM, 100 nM).
-
Kinase Panel Selection: Choose a diverse panel of kinases representing different families of the kinome.
-
Kinase Activity Assay:
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.
-
Compound Addition: Add the different concentrations of this compound or vehicle control (DMSO) to the reaction wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Detection: Measure the kinase activity. This can be done using various methods:
-
Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the well after the reaction. A lower luminescence signal indicates higher kinase activity.
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Fluorescence-based Assay (e.g., TR-FRET): Use a fluorescently labeled antibody that recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity in the presence of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the kinase activity) for any kinases that show significant inhibition.
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Protocol 2: Radioligand Binding Assay to Assess Off-Target Receptor Binding
This protocol describes a competitive radioligand binding assay to determine if this compound binds to a specific G protein-coupled receptor (GPCR) or other receptors of interest.
Methodology:
-
Membrane Preparation:
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Prepare cell membranes from a cell line overexpressing the receptor of interest or from a relevant tissue source.
-
Homogenize the cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the prepared cell membranes.
-
Add a known concentration of a specific radioligand for the receptor of interest (e.g., [³H]-cAMP for adenosine receptors).
-
Add increasing concentrations of unlabeled this compound.
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Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand for the receptor).
-
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation to quantify the binding affinity of this compound to the receptor.
-
Troubleshooting Guides
Issue 1: High background signal in my kinase assay.
-
Potential Cause: Non-specific binding of the antibody or substrate, or high endogenous kinase activity in the cell lysate.
-
Troubleshooting Steps:
-
Optimize the concentration of the detection antibody.
-
Increase the number of wash steps.
-
Include a kinase inhibitor cocktail in your lysis buffer to reduce the activity of endogenous kinases.
-
If using a radiometric assay, ensure the purity of your [γ-³²P]ATP.
-
Issue 2: Inconsistent results in my radioligand binding assay.
-
Potential Cause: Incomplete separation of bound and free radioligand, degradation of the receptor or radioligand, or issues with the membrane preparation.
-
Troubleshooting Steps:
-
Ensure rapid filtration and washing with ice-cold buffer to minimize dissociation of the radioligand from the receptor.
-
Optimize the incubation time and temperature to ensure equilibrium is reached without significant degradation.
-
Verify the quality and concentration of your membrane preparation.
-
Ensure the radioligand is not degraded by running a quality control check.
-
Issue 3: this compound shows an effect in my cellular assay, but the PPARγ antagonist does not block it.
-
Potential Cause: This strongly suggests a PPARγ-independent, off-target effect.
-
Next Steps:
-
Confirm the activity of the PPARγ antagonist with a known PPARγ-dependent response.
-
Proceed with off-target screening assays, such as kinase profiling (Protocol 1) and screening against a panel of receptors using radioligand binding assays (Protocol 2).
-
Investigate other potential signaling pathways that could be involved, such as measuring intracellular cAMP levels or assessing the phosphorylation of key signaling proteins like ERK1/2 and p38 MAPK via Western blotting.
-
Visualizations
Caption: Potential on-target and off-target signaling pathways of this compound.
Caption: Logical workflow for investigating unexpected effects of this compound.
References
Troubleshooting Edaglitazone solubility and precipitation issues
Welcome to the technical support center for Edaglitazone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common solubility and precipitation issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter with this compound in a question-and-answer format.
Q1: My this compound, dissolved in DMSO, is precipitating after I add it to my aqueous buffer/cell culture medium. Why is this happening and how can I prevent it?
A1: This is a common issue for compounds that are poorly soluble in water. This compound is soluble in organic solvents like DMSO but has low aqueous solubility. When the DMSO stock solution is diluted into an aqueous medium, the this compound concentration may exceed its solubility limit in the final solution, causing it to precipitate.
Immediate Corrective Actions:
-
Decrease the final concentration: The simplest solution is to lower the final concentration of this compound in your experiment.
-
Increase the DMSO concentration in the final solution: While often not ideal due to potential solvent toxicity, a slightly higher percentage of DMSO (typically up to 0.5-1% in cell-based assays) can help maintain solubility. Always run a vehicle control with the same DMSO concentration to account for any solvent effects.
-
Improve mixing: Add the this compound stock solution to your aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion. This can momentarily prevent the formation of localized high concentrations that can trigger precipitation.
-
Warm the aqueous medium: Gently warming the buffer or medium to 37°C before adding the this compound stock can sometimes improve solubility. Ensure this temperature is compatible with your experimental setup.
Proactive Prevention Strategies:
-
Use a lower concentration stock solution: Preparing a more dilute stock solution in DMSO can reduce the shock of dilution when adding it to your aqueous medium.
-
Incorporate solubilizing excipients: Consider the use of excipients to enhance and maintain the solubility of this compound. These should be tested for compatibility with your experimental system. Common examples include:
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F68 can be used at low concentrations to improve wetting and prevent precipitation.
-
Polymers: Polymers such as PVP (polyvinylpyrrolidone) or PEG (polyethylene glycol) can also be employed to enhance solubility.
-
Q2: I'm observing inconsistent results in my experiments with this compound. Could this be related to solubility issues?
A2: Yes, inconsistent results are a hallmark of solubility problems. If this compound is precipitating, the actual concentration in solution will be lower and more variable than intended. The presence of fine, often invisible, precipitate can also interfere with certain assay technologies.
Troubleshooting Steps:
-
Visually inspect your solutions: Check for any signs of precipitation, such as cloudiness, turbidity, or visible particles. Hold the solution up to a light source for better detection.
-
Centrifuge a sample: Spin down a sample of your final experimental solution at high speed. A visible pellet indicates precipitation.
-
Filter and quantify: Filter a sample of your working solution through a 0.22 µm filter and measure the concentration of this compound in the filtrate using a suitable analytical method like HPLC. This will tell you the actual soluble concentration.
Q3: How does pH affect the solubility of this compound?
Experimental Considerations:
-
Buffer choice: Be aware that different buffer systems can impact the solubility of your compound differently, even at the same pH. For instance, phosphate and bicarbonate buffers can have varying effects on the dissolution and precipitation of ionizable drugs.[2][3]
-
Maintain consistent pH: Ensure that the pH of your experimental solutions is well-controlled and consistent across all experiments.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing this compound stock solutions?
A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions. It is reported to be soluble in DMSO up to 100 mM.
Q: What is the known solubility of this compound in aqueous solutions?
A: Specific quantitative data for the aqueous solubility of this compound across different pH values is not widely published. However, as a member of the thiazolidinedione class, it is expected to have low aqueous solubility.
Q: Are there any known formulation strategies to improve the oral bioavailability of this compound?
A: While specific formulations for this compound are not detailed in publicly available literature, general strategies for improving the bioavailability of poorly soluble drugs are applicable. These include lipid-based formulations (such as self-emulsifying drug delivery systems - SEDDS), solid dispersions, and nanoparticle formulations.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 464.56 g/mol | |
| Formula | C₂₄H₂₀N₂O₄S₂ | |
| Appearance | White crystalline solid | |
| Class | Thiazolidinedione (TZD) | |
| Mechanism of Action | Potent and selective PPARγ agonist |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration | Source |
| DMSO | 100 mM | |
| Aqueous Buffers | Low (pH-dependent, specific values not published) | Inferred from class properties |
Experimental Protocols
Protocol 1: General Method for Preparing this compound Working Solutions
This protocol provides a general guideline for preparing working solutions of this compound from a DMSO stock to minimize precipitation.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10-100 mM. Ensure it is fully dissolved. This stock solution can be stored at -20°C or -80°C.
-
Create an intermediate dilution (optional but recommended): Dilute the high-concentration stock solution in DMSO to a lower concentration (e.g., 1 mM). This reduces the volume of DMSO added to the final aqueous solution.
-
Prepare the final working solution: While vortexing or stirring your aqueous buffer or cell culture medium, add the required volume of the DMSO stock solution drop-wise to achieve the desired final concentration of this compound. The final DMSO concentration should ideally be kept below 0.5%.
-
Incubate if necessary: If required for your experiment, incubate the final working solution at the desired temperature (e.g., 37°C).
-
Visual inspection: Before use, always visually inspect the solution for any signs of precipitation.
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
This is a standard method to determine the thermodynamic equilibrium solubility of a compound.
-
Add excess compound: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., phosphate buffer at pH 5.0, 6.5, and 7.4). The excess solid should be clearly visible.
-
Equilibrate: Tightly cap the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate solid and liquid phases: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample the supernatant: Carefully collect an aliquot of the clear supernatant.
-
Filter the sample: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of this compound via PPARγ activation.
References
Technical Support Center: Edaglitazone Stability and Storage in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the stability and storage of Edaglitazone in solution. It includes frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist users in their research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at +4°C for short-term storage and -20°C for long-term storage.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble up to 100 mM in DMSO.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: this compound stock solutions in DMSO can be stored at -20°C for up to one month and at -80°C for up to six months. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q4: Is this compound stable in aqueous solutions?
A4: While specific quantitative data for this compound in various aqueous solutions is limited, studies on other thiazolidinediones, such as pioglitazone, indicate that this class of compounds can be susceptible to degradation under certain conditions, particularly acidic and alkaline pH, as well as thermal stress. It is recommended to prepare fresh aqueous solutions for experiments and minimize storage time.
Q5: What are the potential degradation pathways for thiazolidinediones like this compound?
A5: Based on studies of related compounds, potential degradation pathways for thiazolidinediones may include hydrolysis of the thiazolidinedione ring under acidic or basic conditions.
Data Presentation: Solubility and Stock Solution Storage
Table 1: this compound Solubility
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM |
Table 2: Recommended Storage of this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Recommendations | Reference |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Note: The stability of this compound in other solvents has not been extensively reported. It is recommended to perform a stability study for your specific solvent and storage conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 215.24 µL of DMSO to 1 mg of this compound, assuming a molecular weight of 464.56 g/mol ).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes or vials.
-
Label the aliquots clearly with the compound name, concentration, date, and storage conditions.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: General Stability Assessment of this compound in an Aqueous Buffer using HPLC-UV
Objective: To assess the stability of this compound in a specific aqueous buffer over time. This protocol is based on methods developed for other thiazolidinediones and should be validated for this compound.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Incubator or water bath
Procedure:
-
Sample Preparation:
-
Dilute the this compound DMSO stock solution with the aqueous buffer to the desired final concentration for the stability study. The final concentration of DMSO should be kept low (typically <1%) to minimize its effect on the experiment.
-
Prepare a sufficient volume for sampling at all time points.
-
Prepare a "time zero" (T0) sample by immediately analyzing a portion of the prepared solution.
-
-
Incubation:
-
Store the remaining solution under the desired experimental conditions (e.g., specific temperature in an incubator or light exposure).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
If necessary, quench any degradation by freezing the sample immediately at -80°C until analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for thiazolidinedione analysis is a mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer). A gradient or isocratic elution can be used. A starting point could be a mobile phase of acetonitrile and pH 4.3 phosphate buffer (40:60 v/v).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound (e.g., around 225-270 nm, which is common for thiazolidinediones).
-
Injection Volume: Inject a consistent volume (e.g., 10-20 µL) of each sample.
-
Analysis: Run the samples and record the chromatograms.
-
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
-
Mandatory Visualizations
Caption: this compound activates the PPARγ signaling pathway.
Caption: General workflow for assessing this compound stability in solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound in aqueous buffer. | - this compound is a poorly water-soluble compound.- The concentration of this compound exceeds its solubility limit in the chosen buffer. | - Increase the proportion of co-solvent (e.g., DMSO), but keep it minimal to avoid affecting the experiment.- Prepare a more dilute solution.- Perform a solubility test in the specific buffer before starting the stability study. |
| Rapid degradation of this compound observed at T0. | - The aqueous buffer is inherently unstable for this compound.- High percentage of co-solvent is causing degradation.- Contamination in the buffer or solvent. | - Prepare fresh buffer and re-test.- Test the stability in a different buffer system.- Minimize the concentration of the organic co-solvent. |
| Inconsistent peak areas in HPLC analysis. | - Inconsistent injection volume.- Sample degradation during the HPLC run.- Issues with the HPLC system (e.g., pump, detector). | - Ensure the autosampler is working correctly.- Use a cooled autosampler to prevent degradation of samples in the vial.- Perform system suitability tests to ensure the HPLC is functioning correctly. |
| Appearance of new peaks in the chromatogram over time. | - Degradation of this compound into one or more new products. | - This is an expected outcome of a stability study. The appearance and growth of these peaks should be monitored and quantified.- If the degradation is too rapid, consider milder stress conditions. |
| No degradation observed under stress conditions. | - The stress conditions are not harsh enough.- The analytical method is not sensitive enough to detect small changes. | - Increase the severity of the stress conditions (e.g., higher temperature, more extreme pH).- Validate the HPLC method to ensure it is stability-indicating and has sufficient sensitivity. |
References
Technical Support Center: Edaglitazone Stability and Degradation Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Edaglitazone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, as a member of the thiazolidinedione (TZD) class, is susceptible to degradation through several mechanisms. The primary factors to control are:
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pH: this compound is prone to hydrolysis, particularly under basic conditions, which can lead to the opening of the thiazolidinedione ring. Acidic conditions can also promote degradation, although often to a lesser extent.
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Oxidation: The sulfur atom in the thiazolidinedione ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring scission.[1]
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Light: Exposure to ultraviolet (UV) radiation can induce photodegradation, leading to the fragmentation of the molecule.[2][3]
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Temperature: Elevated temperatures can accelerate the rates of all degradation pathways, including hydrolysis and oxidation.
Q2: How should I store my this compound stock solutions to ensure stability?
A2: To maintain the integrity of your this compound stock solutions, adhere to the following storage recommendations:
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Short-term storage (up to 1 month): Store aliquots at -20°C in tightly sealed vials to prevent moisture absorption.
-
Long-term storage (up to 6 months): For longer preservation, store aliquots at -80°C.
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Solvent choice: Dimethyl sulfoxide (DMSO) is a common solvent for this compound. Ensure you use a high-purity, anhydrous grade of DMSO to minimize water content, which can contribute to hydrolysis.
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Avoid freeze-thaw cycles: Repeatedly freezing and thawing your stock solution can introduce moisture and accelerate degradation. It is highly recommended to prepare single-use aliquots.
Q3: I am observing unexpected peaks in my HPLC analysis of an this compound sample. What could they be?
A3: Unexpected peaks in your chromatogram likely represent degradation products. Based on studies of similar thiazolidinediones like Pioglitazone, these could include:
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Hydrolytic degradation products: Under basic conditions, the thiazolidinedione ring can open, forming mercaptopropanoic acid derivatives.[1][4]
-
Oxidative degradation products: An N-oxide derivative of this compound is a potential degradation product. Ring scission products resulting from S-oxidation are also possible.
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Photodegradation products: Exposure to light can lead to various fragmentation products.
To confirm the identity of these peaks, a forced degradation study followed by LC-MS analysis is recommended.
Q4: Can I protect this compound from degradation during my cell culture experiments?
A4: Yes, you can take several precautions to minimize degradation in your experimental setup:
-
pH control: Ensure the pH of your culture medium is well-buffered and within a stable range, ideally avoiding highly alkaline conditions.
-
Light protection: Protect your plates or flasks from direct light, especially from UV sources in laminar flow hoods, by covering them with aluminum foil.
-
Minimize exposure time: Prepare fresh dilutions of this compound from your frozen stock solution immediately before each experiment. Avoid prolonged incubation at 37°C where possible.
-
Antioxidants: For specific applications where it does not interfere with the experimental outcome, the inclusion of antioxidants like ascorbic acid might offer some protection against oxidative degradation.
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in aqueous buffers.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of your buffer. This compound is more susceptible to degradation in basic conditions. Adjust the pH to a neutral or slightly acidic range if your experiment allows. |
| Presence of Oxidizing Agents | Ensure your buffer components do not have oxidizing properties. Use freshly prepared, high-purity water and reagents. |
| Exposure to Light | Prepare and store your buffered solutions in amber vials or wrap the containers in aluminum foil to protect them from light. |
| Elevated Temperature | Prepare solutions at room temperature and store them at 2-8°C for short-term use. Avoid heating solutions containing this compound unless absolutely necessary. |
Issue 2: Appearance of multiple degradation peaks in post-experiment analysis.
| Possible Cause | Troubleshooting Step |
| Sample Handling | Minimize the time samples are exposed to ambient light and temperature before analysis. Use autosamplers with cooling capabilities if available. |
| Inappropriate Solvent | If diluting in a solvent other than DMSO, ensure it is of high purity and does not promote degradation. For example, using a high pH aqueous buffer for dilution can accelerate hydrolysis. |
| Contaminated Glassware | Ensure all glassware is thoroughly cleaned and free of any residual acids, bases, or oxidizing agents. |
| Combined Stress Factors | Consider the cumulative effect of all experimental conditions (e.g., prolonged incubation at 37°C in a brightly lit incubator). Optimize your protocol to minimize exposure to these stress factors. |
Quantitative Data Summary
The following table summarizes typical degradation percentages observed for thiazolidinediones under forced degradation conditions. While specific data for this compound is not publicly available, these values for Pioglitazone provide a useful reference.
| Stress Condition | Typical Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis (e.g., 0.1 M HCl, 80°C, 24h) | 10-20% | Thiazolidinedione ring-opened compounds |
| Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 12h) | 20-40% | Mercaptopropanoic acid derivatives and their dimers |
| Oxidative Degradation (e.g., 3% H₂O₂, RT, 24h) | 15-30% | N-oxides, sulfoxides, ring scission products |
| Thermal Degradation (e.g., 80°C, 48h) | 5-15% | A mixture of hydrolytic and oxidative products |
| Photodegradation (e.g., UV light, 254 nm, 24h) | 10-25% | Ring fragmentation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 24 hours. Cool the solution and neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 12 hours. Cool the solution and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for analysis.
-
Photodegradation: Expose a 1 mg/mL solution of this compound in methanol to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all samples and a control (unstressed) sample by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program (Example):
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: 10% A, 90% B
-
30-35 min: Return to 90% A, 10% B
-
35-40 min: Re-equilibration at 90% A, 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute samples from the forced degradation study to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
Visualizations
Caption: Major degradation pathways of this compound under stress conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic studies on the metabolic scission of thiazolidinedione derivatives to acyclic thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIOGLITAZONE'S PHOTOSTABILITY AND DEGRADATION DYNAMICS | Research Consortium Archive [rcresearcharchive.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Cytotoxicity of Edaglitazone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of Edaglitazone in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in regulating lipid metabolism and insulin sensitivity.[1] While its primary role is as an antidiabetic agent, like other thiazolidinediones (TZDs), it has been investigated for its potential anticancer effects.
Q2: Does this compound exhibit cytotoxic effects in cancer cell lines?
While specific data on this compound's cytotoxicity across a wide range of cancer cell lines is limited in publicly available literature, other TZDs like Troglitazone and Pioglitazone have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[2][3][4] These effects can be both dependent and independent of PPARγ activation.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
Based on studies of related TZDs, the cytotoxic effects of this compound may be mediated through several pathways:
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PPARγ-dependent pathway: Activation of PPARγ can lead to the regulation of genes involved in cell cycle control and apoptosis.
-
PPARγ-independent pathway: TZDs can induce apoptosis and cell cycle arrest through mechanisms that do not involve PPARγ activation. This can include the activation of stress-activated protein kinases like p38 MAPK and JNK, and modulation of apoptosis-related proteins such as Bcl-2 family members.[3]
Q4: How do I determine the optimal concentration of this compound for my cytotoxicity experiments?
The optimal concentration of this compound will vary depending on the cell line and the duration of exposure. It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50). Based on studies with other TZDs, a concentration range of 10 µM to 100 µM is often a reasonable starting point for cancer cell lines.
Q5: What are the appropriate controls for a cytotoxicity assay with this compound?
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Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
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Untreated Control: Cells cultured in medium alone.
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Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
Troubleshooting Guides
Problem: High variability between replicate wells in my cell viability assay.
-
Possible Cause:
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Uneven cell seeding: Inconsistent number of cells plated in each well.
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Pipetting errors: Inaccurate dispensing of this compound or assay reagents.
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Edge effects: Evaporation from the outer wells of the microplate.
-
-
Solution:
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Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency.
-
Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and fill them with sterile PBS or media.
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Problem: My IC50 value for this compound seems much higher/lower than expected from literature on similar compounds.
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Possible Cause:
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Different cell line: Cell lines exhibit varying sensitivities to cytotoxic agents.
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Different assay duration: IC50 values can be time-dependent.
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Compound stability: this compound may degrade in the culture medium over long incubation periods.
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-
Solution:
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Ensure the cell line used is comparable to those in the literature.
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Standardize the incubation time for your experiments. A 48-hour or 72-hour incubation is common for IC50 determination.
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Prepare fresh solutions of this compound for each experiment.
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Problem: I am not observing any apoptosis after treating cells with this compound.
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Possible Cause:
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Insufficient concentration or incubation time: The dose or duration of treatment may not be sufficient to induce apoptosis.
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Cell line resistance: The chosen cell line may be resistant to this compound-induced apoptosis.
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Incorrect apoptosis detection method: The chosen assay may not be sensitive enough or may be detecting a late stage of apoptosis.
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-
Solution:
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Increase the concentration of this compound and/or the incubation time.
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Consider using a different cell line known to be sensitive to TZDs.
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Use a combination of apoptosis assays, such as Annexin V/PI staining for early apoptosis and a caspase activity assay.
-
Quantitative Data Summary
Note: Publicly available data on the IC50 values of this compound in cancer cell lines is limited. The following table provides a summary of IC50 values for other thiazolidinediones (Troglitazone, Pioglitazone, Ciglitazone) in various cancer cell lines for illustrative purposes. These values should be considered as a reference, and it is crucial to determine the IC50 of this compound empirically for your specific cell line and experimental conditions.
| Thiazolidinedione | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Troglitazone | MIA PaCa-2 | Pancreatic Cancer | ~50 | 72 |
| Troglitazone | PANC-1 | Pancreatic Cancer | ~51 | 72 |
| Troglitazone | HepG2 | Hepatocellular Carcinoma | Time and concentration-dependent | 24, 48, 72 |
| Pioglitazone | BxPC-3 | Pancreatic Cancer | >100 | 48 |
| Pioglitazone | Caki | Renal Cell Carcinoma | Dose-dependent apoptosis | Not specified |
| Ciglitazone | 1205Lu | Melanoma | 100.9 | Not specified |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound (including a vehicle control) for the chosen duration.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound (including a vehicle control) for the chosen duration.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Visual Guides
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathways of this compound-induced cytotoxicity.
References
- 1. This compound | PPARγ | Tocris Bioscience [tocris.com]
- 2. Cytotoxicity and apoptosis produced by troglitazone in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troglitazone induces cytotoxicity in part by promoting the degradation of peroxisome proliferator-activated receptor γ co-activator-1α protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo cytotoxicity of troglitazone in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting issues with Edaglitazone dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edaglitazone, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound dose-response curve is flat or shows very low potency (high EC50). What are the possible causes?
A1: A flat or low-potency dose-response curve can stem from several factors:
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Compound Inactivity: Verify the integrity and purity of your this compound stock. Ensure it has been stored correctly, protected from light and moisture. Purity should be ≥98% (HPLC).[1]
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Solubility Issues: this compound is soluble in DMSO.[2] Ensure that your stock solution is fully dissolved before preparing serial dilutions. Precipitates in your dilutions will lead to inaccurate concentrations. It is recommended to prepare fresh dilutions for each experiment.
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Incorrect Cell Line: The cell line used must express functional PPARγ. Confirm the expression of PPARγ in your chosen cell line via qPCR or Western blot.
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Suboptimal Assay Conditions: Review your experimental protocol, paying close attention to incubation times, reagent concentrations, and cell density.
-
Reagent Problems: Ensure all assay reagents, including reporter vectors and detection substrates, are within their expiration dates and have been stored properly.
Q2: I am observing a biphasic or "U-shaped" dose-response curve. What does this indicate?
A2: A non-monotonic, or "U-shaped," dose-response curve can be indicative of:
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Cytotoxicity at High Concentrations: At high concentrations, this compound may induce cytotoxicity, leading to a decrease in the reporter signal. It is crucial to perform a cell viability assay in parallel with your dose-response experiment to assess the compound's effect on cell health.
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Off-Target Effects: At higher concentrations, the compound may interact with other cellular targets, leading to complex biological responses that interfere with the primary reporter assay.
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Receptor Desensitization or Downregulation: Prolonged or high-concentration exposure to an agonist can sometimes lead to the desensitization or downregulation of the receptor, resulting in a diminished response.
Q3: The signal in my reporter gene assay is very weak, even at high this compound concentrations.
A3: A weak signal can be due to several factors related to the reporter assay itself:
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Low Transfection Efficiency: If you are using a transient transfection system, optimize the transfection protocol for your specific cell line. Use a positive control (e.g., a constitutively active reporter plasmid) to assess transfection efficiency.
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Weak Promoter in Reporter Construct: The promoter driving the reporter gene may not be strongly activated by PPARγ in your cellular context.
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Cell Line Choice: The chosen cell line may have low levels of endogenous co-activators necessary for robust PPARγ-mediated transcription.
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Reagent Quality: Ensure the luciferase substrate and other detection reagents are of high quality and have not expired.[3]
Q4: I am seeing high background signal in my no-treatment and vehicle control wells.
A4: High background can obscure the specific signal from this compound. To troubleshoot this:
-
Cellular Autofluorescence/Autoluminescence: Some cell types exhibit inherent fluorescence or luminescence. Measure the background signal from untransfected cells to determine this baseline.
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Promoter Leakiness: The promoter in your reporter construct may have a basal level of activity in the absence of a specific agonist. Using a reporter with a minimal promoter can help reduce this.
-
Contamination: Bacterial or yeast contamination can lead to high background signals. Ensure aseptic techniques are followed throughout the experiment.
-
Plate Type: For luminescence assays, use opaque, white-walled plates to minimize well-to-well crosstalk and enhance the signal.[3]
Q5: There is high variability between my replicate wells.
A5: High variability can make it difficult to obtain reliable data. Common causes include:
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Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well.
-
Pipetting Errors: Use calibrated pipettes and proper technique when adding reagents and the compound dilutions.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in concentrations. To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification during incubation.
-
Incomplete Mixing: Ensure thorough but gentle mixing of reagents and cell suspensions.
Data Presentation
Table 1: Reported EC50 Values for this compound
| Assay Type | Receptor | Cell Line/System | Reported EC50 (nM) |
| Cofactor Recruitment | Human PPARγ | In vitro | 35.6[1] |
| Cofactor Recruitment | Human PPARα | In vitro | 1053 |
| Reporter Assay | Murine PPARγ2 | CV-1 cells | Activates at 100-1000 nM |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| Flat/Low Potency Curve | Inactive compound, solubility issues, wrong cell line, suboptimal assay conditions. | Verify compound integrity, ensure complete dissolution, confirm PPARγ expression, optimize protocol. |
| "U-shaped" Curve | Cytotoxicity, off-target effects, receptor desensitization. | Perform parallel cell viability assay, consider off-target effects, vary incubation time. |
| Weak Signal | Low transfection efficiency, weak promoter, poor reagent quality. | Optimize transfection, use a stronger promoter, check reagent quality and expiration. |
| High Background | Autofluorescence, leaky promoter, contamination, incorrect plate type. | Measure baseline from untransfected cells, use minimal promoter, maintain sterility, use opaque plates. |
| High Variability | Inconsistent cell seeding, pipetting errors, edge effects, incomplete mixing. | Ensure homogenous cell suspension, use calibrated pipettes, avoid outer wells, ensure proper mixing. |
Experimental Protocols
Protocol 1: PPARγ Reporter Gene Assay
This protocol outlines a general procedure for assessing this compound's activation of PPARγ using a luciferase reporter gene assay.
1. Materials:
-
Cell line expressing PPARγ (e.g., HEK293T, HepG2)
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PPARγ-responsive reporter plasmid (containing PPREs driving a luciferase gene)
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Control plasmid for normalization (e.g., expressing Renilla luciferase)
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Transfection reagent
-
Cell culture medium and supplements
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This compound
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DMSO (cell culture grade)
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Luciferase assay reagent
-
Opaque, white-walled 96-well plates
2. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Count cells and adjust the density to the optimal concentration for your cell line and plate format.
-
Seed the cells into the 96-well plates and incubate overnight.
3. Transfection:
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. Co-transfect the PPARγ reporter plasmid and the normalization control plasmid.
-
Add the transfection complexes to the cells.
-
Incubate for the time recommended by the transfection reagent manufacturer (typically 4-6 hours).
-
Replace the transfection medium with fresh, complete cell culture medium.
-
Incubate for 24 hours to allow for receptor and reporter expression.
4. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the medium from the cells and add the this compound dilutions. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubate for 18-24 hours.
5. Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Measure the luminescence using a plate reader. If using a dual-luciferase system, follow the manufacturer's protocol for sequential measurements.
6. Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to correct for differences in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay should be run in parallel with the reporter gene assay to assess cytotoxicity.
1. Materials:
-
Cells and culture reagents
-
This compound and DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Clear 96-well plates
2. Procedure:
-
Seed and treat the cells with the same concentrations of this compound as in the reporter gene assay.
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
3. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the this compound concentration.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Dose-Response Analysis.
Caption: Troubleshooting Logic Flowchart.
References
Appropriate experimental controls for Edaglitazone studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edaglitazone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and adipogenesis.[1] Upon binding, this compound activates PPARγ, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3][4]
Q2: What are the key downstream effects of this compound-mediated PPARγ activation?
Activation of PPARγ by this compound leads to a variety of downstream effects, including:
-
Enhanced Insulin Sensitivity: this compound improves insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes.
-
Adipocyte Differentiation: It promotes the differentiation of preadipocytes into mature adipocytes.
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Regulation of Gene Expression: this compound upregulates the expression of genes involved in fatty acid uptake and storage, such as CD36 and Fatty Acid Binding Protein 4 (FABP4).
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Increased Glucose Uptake: It can enhance glucose uptake in cells like adipocytes and podocytes.
Q3: What are appropriate vehicle controls for in vitro and in vivo studies with this compound?
-
In Vitro: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. Therefore, the appropriate vehicle control is the same concentration of DMSO used to dissolve the this compound. It is crucial to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cellular toxicity or off-target effects.
-
In Vivo: For in vivo studies, the choice of vehicle depends on the route of administration and the formulation of this compound. Common vehicles for oral gavage include aqueous solutions containing suspending agents like carboxymethylcellulose (CMC) or polyethylene glycol (PEG) to ensure a uniform suspension. The vehicle control group should receive the same formulation without this compound.
Troubleshooting Guides
In Vitro Assays
Problem 1: Inconsistent or no response in PPARγ transactivation (luciferase reporter) assay.
-
Potential Cause 1: Cell Health and Transfection Efficiency.
-
Solution: Ensure cells are healthy, within a low passage number, and not overgrown. Optimize transfection efficiency using a positive control plasmid (e.g., a constitutively active reporter) and by titrating the amount of DNA and transfection reagent.
-
-
Potential Cause 2: Reagent Quality.
-
Solution: Use fresh, properly stored luciferase assay reagents. Prepare this compound stock solutions fresh and protect them from light.
-
-
Potential Cause 3: Inappropriate Controls.
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Solution: Always include a potent, well-characterized PPARγ agonist like Rosiglitazone as a positive control to confirm assay performance. A vehicle control (DMSO) is essential to determine the baseline response.
-
Problem 2: High background signal in a ligand-binding assay (e.g., TR-FRET).
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Potential Cause 1: Non-specific Binding.
-
Solution: Optimize the concentration of the labeled ligand and the receptor protein. Include a non-specific binding control by adding a high concentration of an unlabeled competitor ligand. Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer to reduce non-specific interactions.
-
-
Potential Cause 2: Autofluorescence of Compound or Plate.
-
Solution: Test the autofluorescence of this compound at the working concentration in the absence of assay reagents. Use opaque, low-binding microplates (e.g., white plates for luminescence/TR-FRET) to minimize background.
-
-
Potential Cause 3: Incorrect Plate Reader Settings.
-
Solution: Ensure the plate reader settings (excitation/emission wavelengths, delay time, and integration time for TR-FRET) are optimized for the specific assay chemistry.
-
Gene Expression Analysis
Problem 3: No significant change in the expression of PPARγ target genes (e.g., CD36, FABP4) after this compound treatment.
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Potential Cause 1: Suboptimal this compound Concentration or Incubation Time.
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Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing target gene expression in your specific cell type.
-
-
Potential Cause 2: Poor RNA Quality.
-
Solution: Use a robust RNA isolation method and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with RT-qPCR.
-
-
Potential Cause 3: Inefficient qPCR.
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Solution: Design and validate qPCR primers for efficiency and specificity. Use appropriate reference genes for normalization and include no-template and no-reverse-transcriptase controls.
-
Glucose Uptake Assay
Problem 4: High variability or no significant increase in glucose uptake with this compound treatment.
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Potential Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure uniform cell seeding density across all wells of the microplate.
-
-
Potential Cause 2: Suboptimal 2-NBDG Incubation.
-
Solution: Optimize the concentration of 2-NBDG and the incubation time for your cell line. The uptake of 2-NBDG can be time and concentration-dependent.
-
-
Potential Cause 3: Cell Stress.
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Solution: Avoid prolonged incubation in glucose-free media, as this can induce cellular stress and affect glucose transporter expression and activity.
-
Data Presentation
Table 1: In Vitro Potency of this compound and a Common Positive Control
| Compound | Assay Type | Target | EC50 (nM) |
| This compound | Cofactor Recruitment | PPARγ | 35.6 |
| Rosiglitazone | Reporter Gene | PPARγ | 60 |
Table 2: Recommended Controls for Key In Vitro Assays
| Experiment | Positive Control | Negative Control | Vehicle Control |
| PPARγ Transactivation Assay | Rosiglitazone | Untreated cells; cells transfected with an empty vector | DMSO |
| Gene Expression (qPCR) | Rosiglitazone | Untreated cells; siRNA non-targeting control | DMSO |
| Glucose Uptake Assay | Insulin | Untreated cells; Glucose transporter inhibitor (e.g., Phloretin) | DMSO |
| siRNA Knockdown of PPARγ | siRNA targeting a housekeeping gene (e.g., GAPDH) | Non-targeting siRNA | Mock transfection (reagent only) |
Experimental Protocols
PPARγ Transactivation Assay (Luciferase Reporter)
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Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with a PPARγ expression vector, a PPRE-driven firefly luciferase reporter vector, and a Renilla luciferase control vector using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound, Rosiglitazone (positive control), or DMSO (vehicle control) at various concentrations.
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Gene Expression Analysis by RT-qPCR
-
Cell Treatment: Treat cells with this compound, Rosiglitazone, or DMSO for the predetermined optimal time.
-
RNA Isolation: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for PPARγ target genes (e.g., CD36, FABP4) and at least one validated housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Example Primer Sequences (Human):
-
CD36 : Forward - 5'-GCTTGCAACTGTCAGCACAT-3', Reverse - 5'-CACAGACAGGCAGAAACAGG-3'
-
FABP4 : Forward - 5'-TGGAACTTCGATGATTATATGGGT-3', Reverse - 5'-TCGAACTTCAGTCCAGCTCATA-3'
2-NBDG Glucose Uptake Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound, a positive control (e.g., insulin), or a vehicle control.
-
Glucose Starvation: Before the assay, incubate the cells in glucose-free medium for a defined period (e.g., 1-2 hours) to stimulate glucose uptake.
-
2-NBDG Incubation: Add 2-NBDG (a fluorescent glucose analog) to the cells at a final concentration of 50-100 µM and incubate for 30-60 minutes.
-
Washing: Stop the uptake by washing the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm) or by flow cytometry.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow for this compound Studies.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: Optimizing Insulin Sensitivity Assays with Edaglitazone
Welcome to the technical support center for utilizing Edaglitazone in your insulin sensitivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve insulin sensitivity?
This compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[1][2] By activating PPARγ, this compound modulates the transcription of genes involved in insulin signaling, leading to enhanced glucose uptake and utilization in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver. This ultimately results in improved overall insulin sensitivity.
Q2: What is the recommended starting concentration and incubation time for this compound in cell-based assays?
Based on its high potency, with a reported EC50 value of 35.6 nM for PPARγ activation, a good starting point for in vitro studies is in the low nanomolar to low micromolar range.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A common concentration range to test would be from 10 nM to 1 µM.
For incubation time, a prolonged exposure of 24 hours has been shown to be effective for other thiazolidinediones (TZDs) to induce GLUT4 translocation and increase glucose uptake.[3] However, the optimal time may vary, so a time-course experiment (e.g., 12, 24, 48 hours) is advisable.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO at concentrations up to 100 mM. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C. When preparing your working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Are there any known off-target effects of this compound that I should be aware of?
While this compound is a selective PPARγ agonist, some studies on the broader class of thiazolidinediones have reported potential off-target effects. For instance, this compound has been shown to have antiplatelet activity.[4] It is important to consider the possibility of PPARγ-independent effects, especially at higher concentrations. Including appropriate controls in your experiments is crucial to distinguish between on-target and off-target effects.
Troubleshooting Guide
This guide addresses common problems you may encounter when using this compound in insulin sensitivity assays.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No significant increase in glucose uptake after this compound treatment. | 1. Suboptimal this compound Concentration: The concentration used may be too low to elicit a response. 2. Inadequate Incubation Time: The treatment duration may be too short. 3. Cell Line Unresponsiveness: The chosen cell line may not express sufficient levels of PPARγ or other necessary components of the insulin signaling pathway. 4. Degraded this compound: Improper storage of the compound may have led to its degradation. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 12, 24, 48 hours). 3. Verify PPARγ expression in your cell line via Western blot or qPCR. Consider using a cell line known to be responsive to TZDs, such as 3T3-L1 adipocytes or L6 myotubes. 4. Prepare fresh stock solutions of this compound and store them properly. |
| High variability between replicate wells in glucose uptake assay. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Inaccurate Pipetting: Errors in adding reagents, especially small volumes. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the plate's perimeter. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Difficulty detecting changes in protein phosphorylation (e.g., p-Akt) by Western Blot. | 1. Transient Phosphorylation Signal: The timing of cell lysis after insulin stimulation is critical. 2. Phosphatase Activity: Dephosphorylation of proteins during sample preparation. 3. Low Protein Abundance: The target protein may be expressed at low levels. | 1. Perform a time-course of insulin stimulation (e.g., 5, 10, 15, 30 minutes) to identify the peak phosphorylation time. 2. Always use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times. 3. Increase the amount of protein loaded onto the gel. |
| High background in fluorescent glucose uptake assays (e.g., using 2-NBDG). | 1. Incomplete Washing: Residual fluorescent probe in the wells. 2. High Probe Concentration: Leads to non-specific binding. 3. Autofluorescence: Some cell types or media components may be naturally fluorescent. | 1. Increase the number and volume of wash steps with ice-cold PBS after probe incubation. 2. Titrate the concentration of the fluorescent glucose analog to find the optimal signal-to-noise ratio. 3. Include a "no probe" control to measure background fluorescence and subtract it from your measurements. |
Experimental Protocols
Key Experiment: 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol provides a general framework for assessing the effect of this compound on glucose uptake.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
DMSO (cell culture grade)
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On day 8-10 of differentiation, treat the adipocytes with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) in fresh culture medium.
-
Incubate for 24-48 hours.
-
-
Serum Starvation:
-
Wash the cells twice with warm PBS.
-
Incubate the cells in serum-free DMEM for 2-4 hours.
-
-
Glucose Uptake Assay:
-
Wash the cells twice with KRH buffer.
-
Incubate the cells in KRH buffer for 30 minutes at 37°C.
-
Stimulate the cells with or without a submaximal concentration of insulin (e.g., 10 nM) for 20 minutes at 37°C.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 15-30 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
-
Data Acquisition:
-
Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
-
Data Presentation
Table 1: Example Data for this compound Effect on Glucose Uptake
| Treatment | Insulin Stimulation | 2-NBDG Uptake (RFU) | Fold Change vs. Vehicle (Insulin Stimulated) |
| Vehicle (DMSO) | - | 1500 ± 120 | - |
| Vehicle (DMSO) | + | 4500 ± 350 | 1.0 |
| 10 nM this compound | + | 5400 ± 410 | 1.2 |
| 100 nM this compound | + | 7200 ± 550 | 1.6 |
| 1 µM this compound | + | 8100 ± 620 | 1.8 |
RFU: Relative Fluorescence Units. Data are presented as mean ± SD.
Visualizations
Caption: this compound enhances insulin signaling by activating PPARγ.
Caption: Workflow for a glucose uptake assay using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Troglitazone induces GLUT4 translocation in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the interactions between this compound and Ciglitazone with PPARγ and their antiplatelet profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy Showdown: Edaglitazone vs. Rosiglitazone in the Treatment of Type 2 Diabetes
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of therapeutic options for type 2 diabetes mellitus, thiazolidinediones (TZDs) have carved out a significant niche by targeting insulin resistance, a core pathophysiological defect of the disease. Rosiglitazone, a well-established member of this class, has been extensively studied, providing a wealth of clinical data on its efficacy and safety. Edaglitazone, a newer and more potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), has shown promise in preclinical studies, but its clinical efficacy profile remains less defined in publicly available literature. This guide offers a comparative overview of this compound and Rosiglitazone, summarizing the available data to aid researchers and drug development professionals in understanding their relative therapeutic potential.
Mechanism of Action: Targeting the Master Regulator of Insulin Sensitivity
Both this compound and Rosiglitazone exert their therapeutic effects by acting as selective agonists for PPARγ, a nuclear receptor predominantly expressed in adipose tissue, skeletal muscle, and the liver. Activation of PPARγ modulates the transcription of a cascade of genes involved in glucose and lipid metabolism, ultimately leading to enhanced insulin sensitivity.
Efficacy Data: A Tale of Two Molecules
While extensive clinical trial data is available for Rosiglitazone, detailing its impact on glycemic control and lipid parameters, similar comprehensive clinical data for this compound is not readily found in the public domain. Preclinical studies indicate that this compound is a highly potent PPARγ agonist, suggesting the potential for significant efficacy. However, without head-to-head clinical trials, a direct and definitive comparison of their clinical effectiveness remains elusive.
Glycemic Control
The following table summarizes the effects of Rosiglitazone on key markers of glycemic control from various clinical trials. Corresponding clinical data for this compound is not available.
| Parameter | This compound | Rosiglitazone |
| Change in HbA1c (%) | Data not available | -0.89 (when added to insulin)[1] |
| Change in Fasting Plasma Glucose (mg/dL) | Data not available | Data varies across studies |
| Daily Insulin Dose Reduction (U) | Data not available | -8.48 (when added to insulin)[1] |
Lipid Profile
Rosiglitazone's effects on lipid profiles have been a subject of considerable investigation. The table below presents a summary of these effects. Preclinical data for this compound suggests a potential role in lipid metabolism, but clinical data is lacking.
| Parameter | This compound | Rosiglitazone |
| Total Cholesterol | Data not available | Increased (when added to insulin)[1] |
| High-Density Lipoprotein Cholesterol (HDL-C) | Data not available | No significant difference (when added to insulin)[1] |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Data not available | No significant difference (when added to insulin)[1] |
| Triglycerides | Data not available | No significant difference (when added to insulin) |
Experimental Protocols
Detailed methodologies for clinical trials are crucial for the interpretation and replication of findings. Below is a generalized experimental workflow for a clinical trial evaluating the efficacy of a thiazolidinedione.
A representative, though not specific to a direct comparison of this compound and Rosiglitazone, clinical trial design would involve the following key elements:
Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial.
Participant Population: Adults with a confirmed diagnosis of type 2 diabetes mellitus, often with inadequate glycemic control on their current therapy.
Intervention: Administration of the investigational drug (e.g., this compound) or the comparator drug (e.g., Rosiglitazone) at a specified dose and frequency.
Primary Efficacy Endpoint: The primary outcome measure is typically the change in HbA1c from baseline to the end of the treatment period.
Secondary Efficacy Endpoints: These may include changes in fasting plasma glucose, postprandial glucose, insulin sensitivity indices (e.g., HOMA-IR), and lipid parameters.
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including liver function tests), vital signs, and physical examinations throughout the study.
Statistical Analysis: Appropriate statistical methods are employed to compare the treatment groups with respect to the primary and secondary endpoints.
Conclusion and Future Directions
Rosiglitazone has a well-documented efficacy profile in improving glycemic control in patients with type 2 diabetes. While preclinical data for this compound suggests it is a potent PPARγ agonist, a comprehensive understanding of its clinical efficacy and a direct comparison with Rosiglitazone are hampered by the lack of available clinical trial data.
For researchers and drug development professionals, this highlights a critical knowledge gap. Future research, particularly head-to-head clinical trials, is imperative to elucidate the comparative efficacy and safety of this compound versus Rosiglitazone. Such studies would provide the necessary evidence to guide clinical practice and inform the development of next-generation therapies for type 2 diabetes. The potential for a more potent agent like this compound to offer improved glycemic control or a more favorable side-effect profile remains an area of significant interest for further investigation.
References
Edaglitazone: A Comparative Analysis of a Potent Selective PPARγ Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of edaglitazone with other selective peroxisome proliferator-activated receptor gamma (PPARγ) agonists, focusing on performance backed by experimental data. The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at the molecular interactions, activation profiles, and clinical implications of these compounds.
Introduction to Selective PPARγ Agonism
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in regulating adipogenesis, lipid metabolism, and insulin sensitivity. Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, have been effective in treating type 2 diabetes by enhancing insulin action. However, full agonists like rosiglitazone and pioglitazone are associated with side effects, including weight gain, fluid retention, and bone loss. This has spurred the development of selective PPARγ modulators (SPPARMs) and partial agonists, which aim to retain the therapeutic benefits while minimizing adverse effects. This compound has emerged as a potent and selective PPARγ agonist, and this guide compares its profile to other key players in this class.
Molecular Mechanism of PPARγ Activation
PPARγ activation involves the binding of a ligand to its ligand-binding domain (LBD), which induces a conformational change in the receptor. This change promotes the dissociation of corepressors and the recruitment of coactivators, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. The degree of receptor activation (full versus partial agonism) and the specific conformational changes induced by a ligand can influence the downstream biological effects.
Caption: PPARγ Signaling Pathway.
Comparative In Vitro Performance
The in vitro potency and selectivity of PPARγ agonists are critical determinants of their therapeutic potential. These are typically assessed through binding affinity assays and cellular transactivation assays.
Binding Affinity and Potency
This compound is a potent PPARγ agonist.[1] A computational study suggests that its stronger binding to PPARγ compared to ciglitazone is due to additional hydrophobic interactions from its bulkier and longer tail structure.[1] In a cofactor recruitment assay, this compound demonstrated an EC50 of 35.6 nM for PPARγ.[2]
The following table summarizes the binding affinities (Kd or Ki) and potencies (EC50) of this compound and other selective PPARγ agonists.
| Compound | Receptor | Assay Type | Value (nM) | Reference |
| This compound | PPARγ | Cofactor Recruitment | 35.6 | [2] |
| PPARα | Cofactor Recruitment | 1053 | [2] | |
| Rosiglitazone | PPARγ | Radioligand Binding (Kd) | 43 | ResearchGate |
| PPARγ | Cellular Transactivation (EC50) | 60 | R&D Systems | |
| Pioglitazone | PPARγ | Radioligand Binding (IC50) | 49 | |
| Balaglitazone | PPARγ | Cellular Transactivation (EC50) | 1351 |
Experimental Protocols
PPARγ Competitive Binding Assay (Radioligand)
This assay determines the affinity of a test compound for the PPARγ receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Receptor Preparation: The ligand-binding domain (LBD) of human PPARγ is expressed in and purified from E. coli.
-
Reaction Mixture: Purified PPARγ-LBD is incubated with a constant concentration of a radiolabeled PPARγ agonist (e.g., [3H]-Rosiglitazone) and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: The mixture is passed through a filter membrane that traps the receptor-ligand complexes, while unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
PPARγ Cellular Transactivation Assay
This assay measures the ability of a compound to activate the transcriptional activity of PPARγ in a cellular context.
Detailed Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is co-transfected with two plasmids: one expressing the PPARγ-LBD fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound.
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal luciferase response (EC50) is determined.
Clinical Performance and Safety Profile
While preclinical data for this compound is promising, demonstrating its potency and selectivity, comprehensive Phase III clinical trial data comparing it directly to other selective PPARγ agonists is not publicly available at this time. Therefore, this section will focus on the clinical comparisons of other notable selective PPARγ agonists.
Balaglitazone vs. Pioglitazone
A Phase III clinical trial compared the efficacy and safety of the partial PPARγ agonist balaglitazone to the full agonist pioglitazone in patients with type 2 diabetes on stable insulin therapy.
Efficacy:
-
Both balaglitazone (10 mg and 20 mg) and pioglitazone (45 mg) resulted in significant reductions in HbA1c levels compared to placebo.
-
The magnitude of HbA1c reduction was comparable between the higher dose of balaglitazone and pioglitazone.
Safety and Tolerability:
-
While both drugs were associated with weight gain and fluid retention compared to placebo, the 10 mg dose of balaglitazone showed a significantly smaller magnitude of these effects compared to 45 mg of pioglitazone.
-
Balaglitazone did not appear to reduce bone mineral density, whereas a trend towards reduction was observed with pioglitazone.
The following table summarizes the key clinical outcomes from the head-to-head trial of balaglitazone and pioglitazone.
| Outcome Measure | Balaglitazone (10 mg) | Balaglitazone (20 mg) | Pioglitazone (45 mg) | Placebo | Reference |
| Change in HbA1c (%) | -0.99 | -1.11 | -1.22 | - | |
| Weight Gain (kg) | Less than Pioglitazone | Similar to Pioglitazone | - | - | |
| Fluid Retention | Less than Pioglitazone | Similar to Pioglitazone | - | - | |
| Effect on Bone Mineral Density | No apparent reduction | No apparent reduction | Trend towards reduction | - |
Logical Framework for Selective PPARγ Modulation
The development of SPPARMs like this compound is based on the rationale that selective modulation of PPARγ can separate the beneficial metabolic effects from the adverse effects associated with full agonism.
Caption: Rationale for Selective PPARγ Modulation.
Conclusion
This compound is a potent and selective PPARγ agonist with promising in vitro characteristics. Its high potency suggests the potential for effective glucose-lowering at lower doses. The development of selective modulators like this compound and partial agonists like balaglitazone represents a significant advancement in the pursuit of safer and more effective treatments for type 2 diabetes. While direct comparative clinical data for this compound is currently limited, the findings from studies on other SPPARMs suggest that this class of drugs holds the potential to achieve robust glycemic control with an improved safety profile compared to full PPARγ agonists. Further clinical investigation is warranted to fully elucidate the therapeutic profile of this compound in a clinical setting.
References
Edaglitazone: A Comparative Analysis of its Selectivity for PPARγ
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of edaglitazone's binding selectivity for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) over its related isoforms, PPARα and PPARδ. The following sections present quantitative data, detailed experimental methodologies, and a visual representation of the PPAR signaling pathway to offer a comprehensive overview for research and drug development applications.
Quantitative Selectivity Profile
This compound demonstrates a marked selectivity for PPARγ over PPARα. Experimental data, primarily from cofactor recruitment assays, quantitatively delineates this preference. The half-maximal effective concentrations (EC50) reveal a significantly higher potency for PPARγ.
| Compound | PPARγ EC50 (nM) | PPARα EC50 (nM) | PPARδ EC50 (nM) | Selectivity (PPARα/PPARγ) |
| This compound | 35.6[1] | 1053[1] | Data not available | ~29.6-fold |
Experimental Protocols
The determination of this compound's selectivity for PPAR isoforms relies on robust in vitro assays. The following are detailed methodologies for key experiments typically employed in such assessments.
Cofactor Recruitment Assay
This assay measures the ligand-dependent interaction between a PPAR and a cofactor peptide. The principle is based on the conformational change in the PPAR's ligand-binding domain (LBD) upon agonist binding, which promotes the recruitment of coactivator proteins.
Experimental Workflow:
-
Reagent Preparation : Recombinant human PPARγ-LBD and PPARα-LBD, along with a fluorescently labeled coactivator peptide, are prepared in an appropriate assay buffer.
-
Compound Dilution : this compound is serially diluted to a range of concentrations.
-
Incubation : The PPAR-LBD, coactivator peptide, and this compound are incubated together in a microplate to allow for binding equilibrium to be reached.
-
Detection : The degree of cofactor recruitment is quantified using techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). In a TR-FRET setup, a donor fluorophore on the PPAR-LBD and an acceptor fluorophore on the coactivator peptide come into proximity upon binding, resulting in a FRET signal.
-
Data Analysis : The signal is measured at each this compound concentration, and the data is plotted to generate a dose-response curve, from which the EC50 value is calculated.
LanthaScreen® TR-FRET Competitive Binding Assay
This assay format is utilized to determine the binding affinity of a test compound to a PPAR isoform by measuring its ability to displace a fluorescently labeled tracer ligand.
Experimental Workflow:
-
Reagent Preparation : A terbium-labeled anti-GST antibody, a fluorescently labeled pan-PPAR ligand (tracer), and a GST-tagged human PPAR-LBD (γ, α, or δ) are prepared.
-
Compound Addition : Serial dilutions of this compound are added to the wells of a microplate.
-
Tracer Addition : The fluorescent tracer is added to all wells.
-
PPAR-Antibody Mixture Addition : A pre-incubated mixture of the PPAR-LBD and the terbium-labeled antibody is added to the wells.
-
Incubation : The plate is incubated at room temperature to allow for competitive binding to reach equilibrium.
-
Detection : When the tracer is bound to the PPAR-LBD, energy transfer from the terbium-labeled antibody to the tracer occurs, generating a high TR-FRET signal. A test compound that binds to the PPAR will displace the tracer, leading to a decrease in the FRET signal.
-
Data Analysis : The TR-FRET ratio is calculated, and the data is used to generate a dose-response curve to determine the IC50 value of the test compound.
Radioligand Binding Assay
This traditional and highly sensitive method measures the direct binding of a radiolabeled ligand to a receptor and the ability of an unlabeled test compound to compete for this binding.
Experimental Workflow:
-
Membrane Preparation : Cell membranes expressing the target PPAR isoform are prepared.
-
Assay Setup : In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-rosiglitazone for PPARγ) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation : The mixture is incubated to allow binding to reach equilibrium.
-
Separation : Receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification : The amount of radioactivity trapped on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis : The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data is then plotted to determine the IC50 of the test compound, from which the binding affinity (Ki) can be calculated.
PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism. Upon activation by an agonist like this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Caption: Overview of the PPAR signaling pathway upon agonist activation.
References
Validating the Binding Interaction of Edaglitazone with PPARγ: A Comparative Guide
This guide provides a comprehensive comparison of the binding interaction of Edaglitazone with its target, the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), relative to other well-established PPARγ agonists. The content is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of these molecular interactions.
Comparative Analysis of PPARγ Agonist Binding
This compound is a potent and selective agonist for PPARγ. Its binding affinity is a critical parameter in determining its efficacy as an insulin-sensitizing agent. To provide a clear comparison, the following table summarizes the available quantitative data for this compound and other commonly used PPARγ agonists, such as Rosiglitazone and Pioglitazone.
| Compound | Binding Parameter | Value (nM) | Assay Method |
| This compound | EC50 (Cofactor Recruitment) | 35.6 | TR-FRET |
| Rosiglitazone | Kd (Dissociation Constant) | ~40 | Radioligand Binding Assay[1] |
| Pioglitazone | Kd (Dissociation Constant) | Not explicitly found | - |
Experimental Protocols for Validating Binding Interactions
Several biophysical and biochemical techniques can be employed to validate and quantify the binding interaction between a ligand like this compound and PPARγ. Below are detailed methodologies for three commonly used assays.
This assay is a highly sensitive method for quantifying ligand binding in a homogeneous format, making it suitable for high-throughput screening.
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Terbium-cryptate) and an acceptor fluorophore (e.g., a fluorescently labeled ligand). When a labeled ligand is bound to the PPARγ protein (often tagged with GST and recognized by a Terbium-labeled antibody), excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. Unlabeled ligands, such as this compound, compete with the fluorescent ligand for binding to PPARγ, leading to a decrease in the FRET signal in a concentration-dependent manner.
Detailed Protocol:
-
Reagents and Materials:
-
GST-tagged PPARγ Ligand Binding Domain (LBD)
-
Terbium-labeled anti-GST antibody (Donor)
-
Fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green) (Acceptor/Tracer)
-
Test compound (this compound) and reference compounds (Rosiglitazone, Pioglitazone)
-
Assay Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% BSA, pH 7.5)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
-
-
Procedure:
-
Prepare a stock solution of the test and reference compounds in DMSO. Create a serial dilution of the compounds in the assay buffer.
-
Prepare a 2X solution of the fluorescently labeled PPARγ ligand in the assay buffer.
-
Prepare a 2X solution of the GST-PPARγ-LBD and the Terbium-labeled anti-GST antibody in the assay buffer.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 5 µL of the 2X fluorescent ligand solution to all wells.
-
Add 10 µL of the 2X GST-PPARγ-LBD/anti-GST antibody mixture to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).
-
Calculate the ratio of the acceptor to donor emission signals. Plot the ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an immobilized protein.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A protein (PPARγ) is immobilized on the chip surface. When a ligand (this compound) flows over the surface and binds to the protein, the mass at the surface increases, causing a change in the refractive index that is proportional to the amount of bound ligand. This change is detected as a response unit (RU).
Detailed Protocol:
-
Reagents and Materials:
-
Purified PPARγ protein
-
Test compound (this compound) and reference compounds
-
SPR sensor chip (e.g., CM5)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
SPR instrument
-
-
Procedure:
-
Equilibrate the SPR system with the running buffer.
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Immobilize the PPARγ protein to the activated surface by injecting the protein solution until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the compound dilutions over the immobilized PPARγ surface at a constant flow rate. A reference flow cell without immobilized protein should be used to subtract non-specific binding and bulk refractive index changes.
-
Monitor the association of the compound during the injection phase and its dissociation during the buffer flow phase in real-time.
-
Regenerate the sensor surface between different compound injections if necessary, using a suitable regeneration solution (e.g., a short pulse of low pH glycine).
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).
-
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a protein. The binding of the ligand to the protein results in a heat change that is measured by the instrument. As the protein becomes saturated with the ligand, the heat change per injection diminishes.
Detailed Protocol:
-
Reagents and Materials:
-
Highly purified and concentrated PPARγ protein
-
Test compound (this compound)
-
Identical buffer for both protein and ligand solutions (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
ITC instrument
-
-
Procedure:
-
Thoroughly dialyze both the PPARγ protein and the ligand against the same buffer to minimize heat of dilution effects.
-
Degas the protein and ligand solutions to prevent air bubbles in the calorimeter cell and syringe.
-
Load the PPARγ protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.
-
As a control, perform a separate titration of the ligand into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound's action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating this compound-PPARγ binding.
Caption: PPARγ signaling pathway activated by this compound.
References
- 1. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the interactions between this compound and Ciglitazone with PPARγ and their antiplatelet profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Faces of Pioglitazone: Sorting Out the Roles of its PPARγ Binding Versus Mitochondrial Pyruvate Carrier Inhibition Is Not So Simple - PMC [pmc.ncbi.nlm.nih.gov]
Edaglitazone Demonstrates Superior Antiplatelet Activity Over Ciglitazone by Modulating cAMP and PPARγ Pathways
For Immediate Release
A comparative analysis of the thiazolidinedione compounds, edaglitazone and ciglitazone, reveals that this compound possesses a more potent antiplatelet activity. This heightened effect is attributed to its distinct molecular mechanisms, including the elevation of intraplatelet cyclic adenosine monophosphate (cAMP) levels and the prevention of peroxisome proliferator-activated receptor gamma (PPARγ) secretion from platelets.
Researchers and drug development professionals in the cardiovascular and metabolic disease fields will find significant interest in a study that directly compares the antiplatelet profiles of this compound and ciglitazone. The research highlights that while both compounds, being PPARγ agonists, exhibit antiplatelet effects, this compound maintains this activity even at low concentrations, distinguishing it from ciglitazone.[1] This suggests a more favorable therapeutic window for this compound in potential anti-thrombotic applications.
Quantitative Comparison of Antiplatelet Effects
| Compound | Agonist | Concentration Range Tested | Key Findings |
| This compound | Collagen (1.2 μg/mL) | 3-16 μM | Concentration-dependent inhibition of platelet aggregation. |
| Ciglitazone | Not specified in abstracts | Not specified in abstracts | Displayed antiplatelet activity, but was less potent than this compound, particularly at lower concentrations.[1] |
Mechanistic Insights into Enhanced Activity
The superior antiplatelet action of this compound is underpinned by two key molecular events:
-
Increased Intraplatelet cAMP Levels: this compound has been shown to increase the concentration of cAMP within platelets in a dose-dependent manner.[1] Cyclic AMP is a critical secondary messenger that plays a pivotal role in inhibiting platelet activation and aggregation. By elevating cAMP levels, this compound effectively dampens the signaling cascades that lead to platelet aggregation.
-
Prevention of PPARγ Secretion: The study also revealed that this compound prevents the secretion of PPARγ from platelets.[1] While the precise role of secreted platelet PPARγ is an area of ongoing investigation, its retention within the platelet by this compound is correlated with a reduced pro-thrombotic state.
Signaling Pathway Overview
The antiplatelet activity of this compound, as a PPARγ agonist, involves a complex signaling pathway. Upon entering the platelet, this compound activates PPARγ. This activation, through mechanisms that are not fully elucidated but are independent of gene transcription in anucleated platelets, leads to an increase in adenylyl cyclase activity. Adenylyl cyclase catalyzes the conversion of ATP to cAMP. The resulting rise in intraplatelet cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to inhibit key processes in platelet activation, such as calcium mobilization and granule secretion, ultimately leading to the inhibition of platelet aggregation.
Experimental Protocols
The following are generalized protocols for the key experiments used to evaluate and compare the antiplatelet activity of this compound and ciglitazone.
Light Transmission Aggregometry (LTA)
This assay is the gold standard for measuring platelet aggregation in vitro.
Objective: To measure the percentage of platelet aggregation in response to an agonist in the presence of an inhibitor.
Methodology:
-
Sample Preparation: Whole blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g for 10 minutes) at room temperature. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes). The platelet count in the PRP is adjusted if necessary.
-
Assay Procedure:
-
Aliquots of PRP are placed in cuvettes with a magnetic stir bar and incubated at 37°C in an aggregometer.
-
The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
The test compound (this compound or ciglitazone at various concentrations) or vehicle is added to the PRP and incubated for a specified time (e.g., 5 minutes).
-
A platelet agonist (e.g., collagen, ADP, or thrombin) is added to initiate aggregation.
-
The change in light transmission through the sample is recorded for a set period as platelets aggregate, causing the plasma to become more transparent.
-
-
Data Analysis: The maximum percentage of aggregation is determined, and IC50 values are calculated from the dose-response curves.
Intraplatelet cAMP Level Measurement
Objective: To quantify the levels of cAMP in platelets following treatment with the test compounds.
Methodology:
-
Platelet Preparation: Washed platelets are prepared from PRP by centrifugation and resuspension in a buffer (e.g., Tyrode's buffer).
-
Incubation: Platelets are incubated with the test compound (this compound or ciglitazone) or vehicle for a specified time at 37°C.
-
Lysis: The reaction is stopped, and the platelets are lysed to release their intracellular contents.
-
Quantification: The cAMP concentration in the lysate is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Data Analysis: The results are typically expressed as pmol of cAMP per 10^8 platelets.
Western Blot for PPARγ Secretion
Objective: To determine the effect of the test compounds on the presence of PPARγ in the platelet releasate.
Methodology:
-
Platelet Stimulation and Releasate Collection: Washed platelets are incubated with the test compound or vehicle, and then stimulated with an agonist (e.g., collagen) to induce secretion. The platelets are then pelleted by centrifugation, and the supernatant (releasate) is collected.
-
Protein Quantification: The total protein concentration in the releasate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for PPARγ.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.
Conclusion
The available evidence strongly suggests that this compound is a more potent antiplatelet agent than ciglitazone. Its mechanism of action, involving the elevation of intraplatelet cAMP and the prevention of PPARγ secretion, offers a promising avenue for the development of novel anti-thrombotic therapies, particularly for patients with metabolic disorders who may benefit from the dual effects of PPARγ agonism. Further research, including head-to-head clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in cardiovascular disease.
References
Edaglitazone: A Comparative Analysis of Efficacy Across Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edaglitazone (also known as BM 131258 and R 483) is a potent and highly selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[1] As a member of the thiazolidinedione (TZD) class of drugs, its primary mechanism of action involves binding to and activating PPARγ, which in turn modulates the expression of a wide array of target genes. This guide provides a comparative overview of the efficacy of this compound, supported by available experimental data and contextualized with the broader activities of PPARγ agonists across various cell lines relevant to metabolic disease, inflammation, and oncology.
Quantitative Efficacy of this compound
Direct comparative studies detailing the efficacy of this compound across multiple cell lines are limited in publicly available literature. However, its potency at the molecular level has been well-characterized. The primary measure of its activity is its half-maximal effective concentration (EC50) for receptor activation.
| Target | Assay Type | EC50 Value (nM) | Reference |
| Human PPARγ | Cofactor Recruitment Assay | 35.6 | |
| Human PPARα | Cofactor Recruitment Assay | 1053 |
Table 1: Molecular Potency of this compound. This table summarizes the EC50 values of this compound for PPARγ and PPARα, demonstrating its high selectivity for the PPARγ isoform.
Comparative Cellular Effects of PPARγ Agonism
While specific quantitative data for this compound is sparse, the effects of potent PPARγ agonists have been extensively studied in a variety of cell lines. The following table summarizes the expected efficacy of a potent PPARγ agonist like this compound based on data from analogous compounds (e.g., Pioglitazone, Rosiglitazone) in key cellular models.
| Cell Line | Cell Type | Primary Application | Observed Effects of PPARγ Agonism | Potential Implication for this compound |
| 3T3-L1 | Murine Preadipocyte | Adipogenesis, Insulin Sensitivity | Promotes differentiation into mature adipocytes, enhances lipid accumulation, and increases expression of adipogenic genes (e.g., aP2, adiponectin).[2] | Expected to be a potent inducer of adipocyte differentiation, making it a valuable tool for in vitro studies of fat cell biology and insulin action. |
| RAW 264.7 | Murine Macrophage | Inflammation | Inhibits the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 upon stimulation with lipopolysaccharide (LPS). | Likely possesses significant anti-inflammatory properties by suppressing key inflammatory pathways in macrophages. |
| HepG2 | Human Hepatocellular Carcinoma | Liver Metabolism, Hepatotoxicity | Modulates the expression of genes involved in glucose and lipid metabolism. Some TZDs have shown cytotoxicity at high concentrations. | Expected to influence hepatic gene expression related to metabolic pathways. Its specific cytotoxicity profile would require direct testing. |
| PC-3 | Human Prostate Cancer | Oncology, Cell Proliferation | Inhibits cell proliferation, migration, and invasion; can induce cell cycle arrest. | May exhibit anti-proliferative and anti-metastatic effects in prostate cancer and other cancer cell lines expressing PPARγ. |
| Human Platelets | Primary Cells | Cardiovascular, Hemostasis | Inhibits platelet aggregation and increases intraplatelet cAMP levels. | Possesses antiplatelet activity, suggesting a potential role in cardiovascular protection. |
Table 2: Functional Efficacy of PPARγ Agonists in Various Cell Lines. This table outlines the well-documented effects of PPARγ activation in common experimental cell lines, providing an inferred functional context for the highly potent agonist, this compound.
Signaling and Experimental Workflow Diagrams
To visualize the mechanisms and processes described, the following diagrams are provided.
Caption: PPARγ signaling pathway activated by this compound.
Caption: General workflow for assessing this compound efficacy.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the efficacy of PPARγ agonists.
PPARγ Activation Reporter Assay
This assay quantifies the ability of a compound to activate the PPARγ receptor, leading to the expression of a reporter gene (e.g., luciferase).
-
Cell Seeding: Plate 293H cells stably expressing a PPARγ-reporter construct (e.g., UAS-bla or GAL4-luciferase) into 96-well assay plates at a density of 30,000 cells/well in assay medium.
-
Compound Preparation: Perform a serial dilution of this compound in assay medium to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a positive control (e.g., Rosiglitazone) and a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add the diluted compounds to the cells and incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Add the appropriate substrate for the reporter gene (e.g., luciferase substrate).
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50 value.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., PC-3, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Adipocyte Differentiation (Oil Red O Staining)
This method is used to visualize and quantify lipid accumulation in differentiated adipocytes.
-
Cell Culture: Culture 3T3-L1 preadipocytes to confluence in a 6-well or 12-well plate.
-
Induction of Differentiation: Two days post-confluence, replace the medium with a differentiation medium (DMEM with 10% FBS, dexamethasone, IBMX, and insulin) containing various concentrations of this compound or a vehicle control.
-
Maintenance: After 2-3 days, switch to a maintenance medium (DMEM with 10% FBS and insulin) and continue to culture for an additional 4-8 days, replacing the medium every 2 days.
-
Staining:
-
Wash cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20-30 minutes to stain the intracellular lipid droplets red.
-
Wash extensively with water.
-
-
Quantification: Visualize the stained lipid droplets using a microscope. For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at 520 nm.
Anti-inflammatory Activity (Nitric Oxide Assay)
This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator produced by macrophages.
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS, e.g., 100 ng/mL) to induce an inflammatory response. Include control wells with no LPS and wells with LPS only.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.
-
Data Analysis: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve. Determine the inhibitory effect of this compound on NO production.
References
Assessing the Cross-Reactivity of Edaglitazone with Other Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of Edaglitazone, a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Understanding the selectivity of a drug candidate is paramount in drug development to anticipate potential off-target effects and to delineate its precise mechanism of action. This document summarizes the available quantitative data on this compound's interaction with its primary target and other receptors, details the experimental protocols used for these assessments, and provides visual representations of key biological pathways and experimental workflows.
Quantitative Assessment of Receptor Activation
To objectively evaluate the selectivity of this compound, its activity at various nuclear receptors has been assessed. The following table summarizes the half-maximal effective concentrations (EC50) of this compound for human PPAR isoforms. A higher EC50 value indicates lower potency.
| Receptor | EC50 (nM) | Selectivity vs. PPARγ | Reference |
| PPARγ | 35.6 | - | [1] |
| PPARα | 1053 | ~29.6-fold | [1] |
| PPARδ | >10,000 | >280-fold | [2] |
Experimental Protocols
The determination of receptor activation and cross-reactivity is crucial for characterizing a drug's pharmacological profile. Below are detailed methodologies for key experiments relevant to assessing this compound's activity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Nuclear Receptor Activation
This assay is a common method to quantify the interaction of a ligand with a nuclear receptor and the subsequent recruitment of coactivator peptides, a key step in receptor activation.
Objective: To determine the EC50 value of a test compound (e.g., this compound) for a specific nuclear receptor (e.g., PPARγ, PPARα, PPARδ).
Materials:
-
LanthaScreen™ TR-FRET Assay Kit (containing terbium-labeled anti-GST antibody, fluorescein-labeled coactivator peptide, and purified GST-tagged nuclear receptor ligand-binding domain [LBD]).
-
Test compound (this compound) serially diluted in DMSO.
-
Assay buffer.
-
384-well microplates.
-
A microplate reader capable of TR-FRET measurements.
Procedure:
-
Reagent Preparation: Prepare a 2X working solution of the GST-tagged nuclear receptor LBD and a 4X working solution of the fluorescein-labeled coactivator peptide and terbium-labeled anti-GST antibody in the assay buffer.
-
Compound Dispensing: Dispense the serially diluted test compound into the wells of the 384-well plate. Include appropriate controls (e.g., vehicle control, positive control agonist).
-
Receptor Addition: Add the 2X nuclear receptor LBD solution to the wells containing the test compound and incubate at room temperature for 1 hour.
-
Coactivator/Antibody Addition: Add the 4X coactivator peptide/antibody mixture to all wells.
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET compatible microplate reader. Excite the terbium donor at ~340 nm and measure the emission at two wavelengths: ~495 nm (terbium emission) and ~520 nm (FRET-sensitized fluorescein emission).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizing Key Pathways and Workflows
To further aid in the understanding of this compound's mechanism of action and the methods used for its characterization, the following diagrams have been generated.
References
Unveiling the Transcriptional Impact of Edaglitazone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticipated gene expression changes induced by Edaglitazone, a potent and selective Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. Due to the limited availability of publicly accessible, quantitative gene expression data specifically for this compound, this document leverages extensive experimental data from Rosiglitazone, a structurally and functionally similar PPARγ agonist, to project the expected transcriptional effects. This approach allows for a robust comparative analysis, supported by detailed experimental protocols and pathway visualizations, to inform research and drug development efforts.
Comparative Analysis of Gene Expression Changes
This compound, as a potent PPARγ agonist, is expected to modulate the expression of a wide array of genes primarily involved in adipogenesis, lipid metabolism, and insulin signaling.[1] The following table summarizes the quantitative gene expression changes observed in human adipose tissue following treatment with a representative PPARγ agonist, Rosiglitazone. These changes provide a strong indication of the likely effects of this compound.
| Gene | Function | Fold Change (Rosiglitazone vs. Control) | Reference |
| Stearoyl-CoA desaturase (SCD) | Triacylglycerol storage | 3.2-fold increase | [2] |
| CD36 | Fatty acid uptake | 1.8-fold increase | [2] |
| Alpha-1 type-1 procollagen | Adipose tissue structure | 1.7-fold increase | [2] |
| GLUT4 | Glucose uptake | 1.5-fold increase | |
| Interleukin-6 (IL-6) | Inflammation | 0.6-fold decrease | |
| Chemokine (C-C motif) ligand 3 (CCL3) | Inflammation | 0.4-fold decrease | |
| 11β-hydroxysteroid dehydrogenase 1 | Cortisol metabolism | 0.6-fold decrease | |
| Resistin | Insulin resistance | 0.3-fold decrease |
Experimental Protocols
The data presented above is derived from studies employing rigorous experimental methodologies. Understanding these protocols is crucial for replicating and building upon these findings.
In Vivo Human Adipose Tissue Biopsy and Gene Expression Analysis
-
Study Design: A randomized controlled trial involving patients with type 2 diabetes. Participants were treated with either Rosiglitazone (8 mg/day) or a comparator (Metformin, 2 g/day ) for 16 weeks.
-
Sample Collection: Subcutaneous adipose tissue biopsies were obtained from patients before and after the 16-week treatment period.
-
RNA Extraction and Quantification: Total RNA was extracted from the adipose tissue samples.
-
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the expression levels of 50 target genes. Gene expression levels were normalized to two housekeeping genes to ensure accuracy.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes involved in confirming gene expression changes induced by a PPARγ agonist like this compound, the following diagrams are provided.
Caption: PPARγ agonist signaling pathway leading to gene expression changes.
Caption: A typical experimental workflow for analyzing gene expression changes.
References
- 1. Study of the interactions between this compound and Ciglitazone with PPARγ and their antiplatelet profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of chronic rosiglitazone therapy on gene expression in human adipose tissue in vivo in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Edaglitazone: A Comparative Performance Analysis Against Novel PPARγ Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) remains a critical therapeutic target for metabolic diseases, particularly type 2 diabetes. Edaglitazone, a potent and selective PPARγ agonist, has demonstrated significant insulin-sensitizing effects. However, the landscape of PPARγ modulation is continually evolving with the emergence of novel modulators designed to optimize therapeutic benefit while minimizing the side effects associated with full agonists. This guide provides a comparative analysis of this compound's performance against a selection of these novel PPARγ modulators, including Balaglitazone, GED-0507-34 Levo, nTZDpa, and YR4-42. The information on another novel modulator, THQ 5a, is currently limited in the public domain and therefore is not included in this direct comparison.
This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows to aid researchers in understanding the nuanced differences between these compounds.
Quantitative Performance Data
Direct head-to-head comparative studies of this compound against all the listed novel PPARγ modulators under uniform experimental conditions are not extensively available in the public literature. The following tables summarize the existing quantitative data, highlighting the different assay types used to determine these values. It is crucial to consider these methodological differences when comparing the potency of these compounds.
| Compound | Parameter | Value | Assay Type | Source |
| This compound | EC50 | 35.6 nM | PPARγ Cofactor Recruitment | |
| Balaglitazone | EC50 | 1.351 µM (1351 nM) | Human PPARγ Activation | [1] |
| YR4-42 | Ki | 5744 nM | PPARγ Competitive Binding |
Note: A direct comparison of the above values is challenging due to the different assays employed. EC50 in a cofactor recruitment assay (this compound) measures the concentration required to promote the interaction between PPARγ and its coactivators, a key step in its transcriptional activity. A general EC50 for receptor activation (Balaglitazone) measures the concentration for half-maximal response in a reporter gene assay. The Ki (YR4-42) represents the inhibition constant in a competitive binding assay, indicating the affinity of the compound for the receptor.
Comparative Performance Overview
This compound
This compound is characterized as a potent and selective PPARγ agonist. A computational and experimental study comparing it with Ciglitazone, another thiazolidinedione (TZD), indicated that this compound's bulkier and longer tail structure allows for additional hydrophobic interactions within the PPARγ binding site, explaining its stronger binding affinity and over 100-fold greater potency.
Balaglitazone
Balaglitazone is a selective partial PPARγ agonist. In a phase III clinical trial comparing it to the full agonist pioglitazone in patients with type 2 diabetes on stable insulin therapy, both 10 mg and 20 mg doses of balaglitazone showed significant reductions in hemoglobin A1c (HbA1c) levels, comparable to 45 mg of pioglitazone. Notably, the 10 mg dose of balaglitazone was associated with less fluid retention and fat accumulation compared to pioglitazone. In preclinical studies with diet-induced obese rats, balaglitazone demonstrated antihyperglycaemic activity and was found to be more potent than the full agonist rosiglitazone at a lower dose.
GED-0507-34 Levo
GED-0507-34 Levo is a novel PPARγ modulator with reported anti-inflammatory properties. A phase IIb randomized, double-blind, vehicle-controlled trial evaluated its efficacy and safety in patients with moderate-to-severe facial acne vulgaris. The results showed that a 5% gel formulation of N-acetyl-GED-0507-34-LEVO significantly reduced total lesion count and increased the Investigator's Global Assessment (IGA) success rate compared to the vehicle. This suggests that GED-0507-34 Levo can effectively modulate PPARγ in a clinical setting to achieve therapeutic effects in inflammatory conditions.
nTZDpa
nTZDpa (non-thiazolidinedione PPARγ partial agonist) has been investigated for its antimicrobial properties, which appear to be independent of its PPARγ activity. It has been shown to be effective against both growing and persistent Staphylococcus aureus by disrupting the bacterial lipid bilayer. While its activity as a PPARγ partial agonist was the basis for its initial investigation, its development focus has shifted towards its antimicrobial potential due to toxicity concerns.
YR4-42
YR4-42 is a novel selective PPARγ modulator (SPPARM). Compared to full agonists like rosiglitazone and pioglitazone, YR4-42 exhibits a much weaker binding affinity and transactivation potential for PPARγ. In a diet-induced obese mouse model, oral administration of YR4-42 improved hyperglycemia and insulin sensitivity to a similar extent as pioglitazone. Importantly, YR4-42 also improved hyperlipidemia-associated hepatic steatosis without causing weight gain, a common side effect of full PPARγ agonists. Gene expression analysis revealed that YR4-42 selectively regulates PPARγ target genes involved in glucose and lipid metabolism.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
PPARγ Binding Affinity Assay (Competitive Binding)
This assay determines the affinity of a test compound for the PPARγ ligand-binding domain (LBD) by measuring its ability to displace a fluorescently labeled ligand.
-
Reagents: Purified recombinant human PPARγ-LBD, fluorescently labeled PPARγ ligand (e.g., a derivative of rosiglitazone), test compounds, and assay buffer.
-
Procedure:
-
A fixed concentration of PPARγ-LBD and the fluorescent ligand are incubated together in a microplate.
-
Increasing concentrations of the unlabeled test compound (or a known reference compound) are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization or a similar detection method is used to measure the amount of fluorescent ligand bound to the receptor.
-
-
Data Analysis: The data are plotted as the percentage of bound fluorescent ligand versus the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the fluorescent ligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
PPARγ Transactivation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.
-
Cell Line: A mammalian cell line (e.g., HEK293) is transiently or stably transfected with two plasmids:
-
An expression vector for a fusion protein containing the PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Procedure:
-
The transfected cells are plated in a multi-well plate.
-
The cells are treated with increasing concentrations of the test compound.
-
After an incubation period (typically 18-24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
-
Data Analysis: The luciferase activity is normalized to a control (e.g., β-galactosidase activity from a co-transfected plasmid) to account for variations in transfection efficiency and cell number. The data are plotted as fold activation over the vehicle control versus the concentration of the test compound. The EC50 value (the concentration that produces 50% of the maximal response) is determined from the dose-response curve.
Adipocyte Differentiation Assay (Oil Red O Staining)
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a key function of PPARγ activation.
-
Cell Line: 3T3-L1 preadipocytes are commonly used.
-
Procedure:
-
3T3-L1 cells are grown to confluence in a multi-well plate.
-
Two days post-confluence, the growth medium is replaced with a differentiation medium containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX), along with the test compound at various concentrations.
-
After 2-3 days, the medium is replaced with a maintenance medium containing insulin and the test compound. This medium is refreshed every 2 days.
-
After 7-10 days, the cells are fixed with formalin.
-
The intracellular lipid droplets are stained with Oil Red O solution.
-
-
Data Analysis: The extent of adipocyte differentiation can be assessed qualitatively by microscopy or quantitatively by eluting the Oil Red O dye from the cells with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).
Visualizations
Signaling Pathway
Caption: PPARγ signaling pathway activation by an agonist.
Experimental Workflow
Caption: Workflow for evaluating PPARγ modulator performance.
Conclusion
This compound stands as a potent and selective PPARγ agonist. The emerging landscape of novel PPARγ modulators, such as the partial agonist Balaglitazone and the selective modulator YR4-42, highlights a strategic shift towards compounds that can dissociate the desired insulin-sensitizing effects from the adverse effects associated with full agonism. While direct comparative data remains somewhat limited, the available evidence suggests that these novel modulators may offer an improved safety profile, particularly concerning weight gain and fluid retention, while maintaining significant efficacy in improving glycemic control. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative performance of this compound against these and other emerging PPARγ modulators. This guide provides a foundational overview to inform such future research and development efforts in this critical therapeutic area.
References
Safety Operating Guide
Navigating the Safe Disposal of Edaglitazone in a Laboratory Setting
For researchers and drug development professionals, the proper disposal of investigational compounds like edaglitazone is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Core Safety and Disposal Information
This compound, a potent and selective PPARγ agonist, requires careful handling due to its potential health risks. A Safety Data Sheet (SDS) for a similar compound indicates that it is suspected of causing cancer (H351) and is harmful if swallowed (H302)[1]. Therefore, it is imperative to treat this compound as a hazardous chemical waste.
| Parameter | Information | Source |
| Hazard Classification | Suspected of causing cancer (Carcinogenicity Category 2). Harmful if swallowed (Acute toxicity, Oral, Category 4). | [1] |
| Primary Disposal Guideline | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Environmental Precautions | Do not let product enter drains. | [1] |
| Regulatory Framework | Disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). State regulations may also apply and can be more stringent. | [2] |
Procedural Guidance for this compound Disposal
The following steps outline the recommended procedure for the disposal of this compound in a research laboratory, in alignment with general principles for hazardous pharmaceutical waste.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE) Before handling this compound, consult the Safety Data Sheet (SDS). Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Step 2: Segregation of Waste Segregate this compound waste from non-hazardous laboratory trash. This includes pure this compound, contaminated lab materials (e.g., pipette tips, gloves, empty vials), and solutions containing this compound.
Step 3: Waste Containment Place all this compound waste into a designated, clearly labeled, and sealed hazardous waste container. The container should be appropriate for chemical waste and comply with your institution's and local regulations.
Step 4: Labeling Label the hazardous waste container with the words "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 5: Storage Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected for disposal.
Step 6: Arrange for Professional Disposal Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste. Disposal should be conducted at an approved waste disposal plant, likely through high-temperature incineration.
Important Considerations:
-
Do Not Dispose Down the Drain: Never dispose of this compound or its containers in the sink or regular trash. This can lead to environmental contamination of waterways as sewage treatment systems may not effectively remove such chemicals.
-
Consult Institutional Protocols: Your institution's EHS department will have specific protocols for hazardous waste disposal. Always adhere to these internal guidelines.
-
Training: Ensure all personnel handling this compound are trained on its hazards and the proper disposal procedures.
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not typically published. The standard and required procedure is to follow the hazardous waste disposal guidelines as mandated by regulatory bodies and institutional policies. The key "experiment" in this context is the safe and compliant removal of the chemical from the laboratory environment.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Edaglitazone
FOR IMMEDIATE RELEASE
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Edaglitazone. The following procedural steps and personal protective equipment (PPE) recommendations are designed to minimize exposure risk and ensure a safe laboratory environment. This compound is a potent peroxisome proliferator-activated receptor-γ (PPARγ) agonist and should be handled with care. The following protocols are based on guidelines for handling potent pharmaceutical compounds.
I. Personal Protective Equipment (PPE) for this compound
When handling this compound, especially in its powdered form, a comprehensive PPE strategy is crucial. This includes protection for the respiratory system, hands, body, and eyes.
| Protection Type | Recommended PPE | Specification and Use |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosolization (e.g., weighing, preparing stock solutions). Hoods or full-facepieces can offer high protection factors.[1] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory.[1] | |
| Disposable N95/FFP2 Respirators | Suitable for low-risk activities or as a secondary layer of protection. Not recommended as primary protection when handling the solid compound.[1] | |
| Hand Protection | Double Gloving with Nitrile Gloves | Wear two pairs of nitrile gloves.[1] Nitrile offers good chemical resistance against a variety of substances.[2] The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Recommended to be made of materials like Tyvek® or microporous film to protect against chemical splashes and dust. |
| Dedicated Laboratory Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing. | |
| Eye Protection | Chemical Splash Goggles | Must provide a complete seal around the eyes. |
| Face Shield | To be worn over goggles for added protection, especially when there is a splash hazard. | |
| Foot Protection | Disposable Shoe Covers | Should be worn in the designated handling area and removed before exiting. |
II. Operational Plan for Handling this compound
A systematic approach is essential for safely handling potent compounds like this compound. The following workflow outlines the key phases of handling, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
III. Experimental Protocols
A. Weighing and Aliquoting Solid this compound:
-
Preparation: Ensure the designated handling area (e.g., a certified chemical fume hood or glove box) is clean and prepared with all necessary equipment. Prepare labeled, sealed waste containers for all anticipated waste.
-
PPE: Don all required PPE in the correct order in a designated clean area before entering the handling zone.
-
Procedure:
-
Whenever possible, use a closed system for weighing and transferring the compound.
-
If handling the powder directly, use techniques that minimize dust generation, such as gentle scooping with a micro-spatula.
-
Place the weighing vessel on an analytical balance inside the containment unit.
-
Carefully transfer the desired amount of this compound to the vessel.
-
Securely close the primary container of this compound immediately after use.
-
B. Preparation of Stock Solutions:
-
Preparation: Perform this procedure within a chemical fume hood or other ventilated enclosure.
-
Procedure:
-
Following the weighing of the solid compound, slowly add the desired solvent to the vessel containing the this compound to avoid splashing.
-
Ensure the container is appropriately sized to prevent spills.
-
Cap the container and mix by gentle inversion or vortexing until the solid is fully dissolved.
-
C. Spill Management:
-
Alerting: In the event of a spill, immediately alert others in the vicinity.
-
Procedure:
-
Use a pre-prepared spill kit appropriate for chemical hazards.
-
Working from the outside in, carefully clean the spill.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
-
IV. Disposal Plan
A. Waste Segregation and Collection:
-
All materials that come into contact with this compound are considered hazardous waste. This includes:
-
Disposable PPE (gloves, coveralls, shoe covers)
-
Contaminated labware (e.g., pipette tips, centrifuge tubes)
-
Spill cleanup materials
-
Excess solid this compound and solutions
-
-
Collect all waste in clearly labeled, sealed, and leak-proof containers.
B. Disposal Procedure:
-
Dispose of all this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling the potent compound this compound, ensuring both personal safety and the integrity of their research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
